Technical Documentation Center

2-(4-Isopropylphenyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Isopropylphenyl)morpholine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)

Executive Summary & Chemical Identity As drug discovery programs increasingly rely on privileged scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, the morpholine ring has emerged as a cornerstone of mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug discovery programs increasingly rely on privileged scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, the morpholine ring has emerged as a cornerstone of modern medicinal chemistry. 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)[1] is a highly versatile building block and a structural analog to known central nervous system (CNS) active agents.

Characterized by a molecular formula of C13​H19​NO and a molecular weight of 205.3 g/mol , this compound features a 4-isopropylphenyl group at the C2 position of the morpholine ring. The incorporation of the lipophilic isopropyl moiety significantly alters the steric bulk and partition coefficient (LogP) of the molecule, making it an ideal candidate for exploring structure-activity relationships (SAR) in monoamine transporter modulation and other targeted receptor binding studies.

Structural Chemistry & Conformational Analysis

The biological activity of 2-arylmorpholines is heavily dictated by their 3D conformational state[2]. The morpholine ring predominantly adopts a chair conformation. The bulky 4-isopropylphenyl group at the C2 position introduces significant steric constraints.

To minimize 1,3-diaxial interactions with the hydrogen atoms on C4 and C6, the 4-isopropylphenyl group strongly prefers the equatorial position . This thermodynamic preference is critical, as the equatorial orientation of the aryl ring is often the bioactive conformation required for optimal docking into the binding pockets of monoamine transporters[3].

ConformationalEquilibrium A Axial Conformer (Steric Clash: 1,3-diaxial interactions) B Equatorial Conformer (Thermodynamically Favored) A->B Ring Flip (ΔG < 0) B->A

Caption: Conformational equilibrium of 2-(4-isopropylphenyl)morpholine favoring the equatorial state.

Pharmacological Profiling: Monoamine Transporter Modulation

Compounds sharing the 2-arylmorpholine scaffold (such as phenmetrazine and 2-(4-chlorophenyl)morpholine) are well-documented modulators of monoamine transporters. By acting as reuptake inhibitors or releasing agents, these compounds increase the extracellular concentrations of key neurotransmitters in the synaptic cleft.

The substitution pattern on the phenyl ring dictates the selectivity profile among the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The para-isopropyl substitution provides substantial lipophilic bulk, which typically diminishes DAT selectivity in favor of SERT or NET, depending on the specific steric tolerances of the transporter's S1 binding pocket.

SynapticPathway Drug 2-(4-Isopropylphenyl)morpholine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Drug->NET Inhibits Reuptake Synapse Increased Extracellular Monoamines DAT->Synapse Accumulation NET->Synapse Accumulation

Caption: Putative mechanism of action: Monoamine transporter blockade leading to synaptic accumulation.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 2-arylmorpholines is most reliably achieved via the multi-step transformation of an α -bromoacetophenone derivative[4]. As a Senior Application Scientist, I have designed the following self-validating protocol to ensure high yield, regioselectivity, and analytical confidence at each stage of the workflow.

SynthesisWorkflow Step1 1. alpha-Bromination 4-Isopropylacetophenone + Br2 Step2 2. N-Alkylation Addition of 2-Aminoethanol Step1->Step2 SN2 Displacement Step3 3. Ketone Reduction NaBH4 in Methanol Step2->Step3 Selective Reduction Step4 4. Acid-Catalyzed Cyclization H2SO4 / Dehydration Step3->Step4 Intramolecular Etherification Product 2-(4-Isopropylphenyl)morpholine (Freebase / HCl Salt) Step4->Product Basification & Workup

Caption: Step-by-step synthetic workflow for 2-(4-isopropylphenyl)morpholine via alpha-bromination.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation (Formation of the α -amino ketone)

  • Procedure: Dissolve 2-bromo-1-(4-isopropylphenyl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF). Slowly add a solution of 2-aminoethanol (3.0 eq) in THF at 0 °C. Stir at room temperature for 4 hours.

  • Causality & Logic: A 3-fold excess of 2-aminoethanol is strictly required. It serves a dual purpose: acting as the nucleophile for the SN​2 displacement of the bromide, and acting as an acid scavenger to neutralize the generated HBr. This prevents the protonation of the nucleophile and suppresses over-alkylation (formation of tertiary amines).

  • Self-Validation: TLC (Silica, DCM:MeOH 9:1) should show the complete consumption of the starting material ( Rf​≈0.8 ) and the appearance of a more polar, ninhydrin-active spot ( Rf​≈0.3 ).

Step 2: Selective Ketone Reduction

  • Procedure: Concentrate the crude mixture and redissolve in methanol. Cool to 0 °C and add sodium borohydride ( NaBH4​ , 1.5 eq) portion-wise. Stir for 2 hours.

  • Causality & Logic: NaBH4​ in a protic solvent (methanol) is chosen for its mild, highly selective reducing capability. It efficiently reduces the ketone to the secondary alcohol without cleaving the newly formed C-N bond, yielding 1-(4-isopropylphenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol.

  • Self-Validation: LC-MS analysis must confirm the mass shift from the ketone ( [M+H]+=222.1 ) to the diol intermediate ( [M+H]+=224.1 ).

Step 3: Acid-Catalyzed Cyclization

  • Procedure: Dissolve the diol intermediate in toluene. Add concentrated sulfuric acid ( H2​SO4​ , 2.0 eq) dropwise. Heat the mixture to reflux (110 °C) using a Dean-Stark trap for 6 hours.

  • Causality & Logic: The strong acid protonates the hydroxyl groups. The benzylic secondary alcohol, upon protonation, readily loses water to form a highly resonance-stabilized benzylic carbocation. The primary alcohol of the ethanolamine moiety then acts as an intramolecular nucleophile, attacking the carbocation to close the stable 6-membered morpholine ring. The Dean-Stark trap drives the equilibrium forward by physically removing the byproduct (water).

  • Self-Validation: A definitive -18 Da mass shift on LC-MS ( [M+H]+=206.1 ) validates successful dehydration and cyclization.

Step 4: Workup and Salt Formation

  • Procedure: Cool the reaction, basify with 2M NaOH to pH 10, and extract with dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and concentrate. To isolate the stable hydrochloride salt, dissolve the freebase in diethyl ether and bubble anhydrous HCl gas until precipitation ceases. Filter and dry under vacuum.

Analytical Characterization

To ensure the integrity of the synthesized 2-(4-isopropylphenyl)morpholine, the following quantitative analytical data should be verified against the isolated product.

Analytical TechniqueParameterExpected Signal / AssignmentStructural Implication
1 H NMR (400 MHz, CDCl3​ ) Benzylic CH (C2) 4.40 ppm (dd, 1H)Diagnostic for the C2 proton adjacent to both the oxygen and the aryl ring.
Isopropyl CH 2.90 ppm (hept, 1H)Confirms the presence of the intact isopropyl group.
Isopropyl CH3​ 1.25 ppm (d, 6H)Characteristic splitting of the isopropyl methyls.
Aromatic CH 7.20 - 7.35 ppm (m, 4H)Confirms the para-substituted phenyl ring.
13 C NMR (100 MHz, CDCl3​ ) Benzylic C (C2) 78.5 ppmDownfield shift confirms ether/aryl environment.
ESI-MS (Positive Mode) [M+H]+ m/z 206.1Confirms the molecular weight of the freebase (205.3 g/mol ).

References

  • Epifani E, Lapucci A, Macchia B, Macchia F, et al. "Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues". Journal of Medicinal Chemistry, 1983, 26(2):254-9. URL:[Link]

  • Hu, et al. "Synthesis and characterization of 2-arylmorpholine hydrochloride". Journal of Hunan University (Natural Sciences), 2005. URL:[Link]

Sources

Exploratory

Mechanism of Action of 2-(4-Isopropylphenyl)morpholine Derivatives: A Technical Guide to Kinase Inhibition and Cytotoxicity in Targeted Oncology

Executive Summary The 2-(4-isopropylphenyl)morpholine scaffold has emerged as a highly versatile pharmacophore in rational drug design, particularly within targeted oncology. By combining the favorable physicochemical pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-isopropylphenyl)morpholine scaffold has emerged as a highly versatile pharmacophore in rational drug design, particularly within targeted oncology. By combining the favorable physicochemical properties of the morpholine ring with the steric bulk of the 4-isopropylphenyl moiety, researchers have developed potent derivatives capable of overcoming kinase gatekeeper mutations and inducing apoptosis in solid tumors. This whitepaper provides an in-depth mechanistic analysis of these derivatives, focusing on their role as Type I RET kinase inhibitors and cytotoxic quinazoline-based anticancer agents.

Structural Rationale: The Pharmacophore Dynamics

The efficacy of 2-(4-isopropylphenyl)morpholine derivatives stems from a calculated structural duality:

  • The Morpholine Ring: Acts as a weak base, significantly improving the aqueous solubility of the parent compound[1]. Furthermore, the oxygen atom within the morpholine ring serves as a critical hydrogen bond acceptor, facilitating stable interactions with the hinge region of target kinases[2].

  • The 4-Isopropylphenyl Moiety: Provides a bulky, highly lipophilic extension. In the context of kinase inhibition and cytotoxicity, this para-substitution is critical. Structure-Activity Relationship (SAR) studies indicate that bulkier substituents at the para position drastically increase target affinity by exploiting deep, hydrophobic pockets that are inaccessible to smaller ligands[3].

Mechanism I: Type I RET Kinase Inhibition and Gatekeeper Evasion

The Rearranged during Transfection (RET) kinase is a well-validated proto-oncogene. However, clinical efficacy of standard Type II RET inhibitors is frequently compromised by the V804M gatekeeper mutation , which introduces a steric clash that blocks access to the deep back pocket of the kinase[4].

Recent crystallographic studies have demonstrated that incorporating the 4-isopropylphenyl-morpholine motif into N-trisubstituted pyrimidine scaffolds fundamentally alters the binding mechanism[5]. Instead of relying on the compromised back pocket, these derivatives act as Type I inhibitors [4]. The bulky 4-isopropylphenyl group bifurcates beneath the P-loop of the kinase, binding in a unique pose that completely evades the V804M steric clash[6]. This allows the compound to maintain low-nanomolar equipotent inhibition against both wild-type RET and the resistant V804M mutant[4].

RET_Signaling RET_WT Wild-Type RET Kinase Downstream MAPK/PI3K Signaling RET_WT->Downstream Activation RET_Mut RET V804M Mutant RET_Mut->Downstream Aberrant Activation Inhibitor 4-Isopropylphenyl Morpholine Derivative P_Loop P-Loop Bifurcation Inhibitor->P_Loop Type I Binding P_Loop->RET_WT Inhibits P_Loop->RET_Mut Evades Steric Clash Apoptosis Cell Cycle Arrest Downstream->Apoptosis Blocked by Inhibitor

Fig 1: Mechanism of Type I binding of 4-isopropylphenyl morpholine derivatives to RET and V804M.

Quantitative Data: RET Kinase Inhibition

Table 1: IC50 values of Pyrimidine-Morpholine Derivatives against RET Kinases[5]

CompoundR-Group SubstitutionIC50 Wild-Type RET (nM)IC50 RET V804M (nM)
Compound 7 N-methyl-1H-pyrazole322.4 ± 27.4N/A
Compound 10 4-isopropylphenyl + ethylmorpholine102.51 ± 13.50N/A
Compound 24 4-isopropylphenyl + N-ethylpiperidine66.58 ± 1.58N/A
Compound 20 3-fluorophenyl (Lead Analog)6.20 ± 0.5818.68 ± 2.71
Protocol 1: Self-Validating In Vitro RET Kinase Activity Assay

To validate the Type I binding profile, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Kinase/Substrate Pre-incubation: Incubate recombinant RET (WT or V804M) with the morpholine derivative in kinase buffer for 30 minutes. Causality: Pre-incubation is critical to allow the inhibitor to reach thermodynamic binding equilibrium with the kinase prior to the introduction of ATP, preventing false-negative results.

  • ATP Initiation: Add ATP at a concentration equal to its Km​ value. Causality: Keeping ATP at Km​ ensures the assay remains highly sensitive to competitive Type I inhibitors that bind the ATP pocket.

  • Reaction Termination & Detection: Add EDTA to chelate Mg2+ and stop the reaction, followed by europium-labeled anti-phosphotyrosine antibodies. Causality: TR-FRET utilizes a time delay before measuring fluorescence, which completely eliminates background autofluorescence generated by the chemical compounds themselves, ensuring a self-validating, high-fidelity signal.

Mechanism II: Cell Cycle Arrest and Apoptosis in Solid Tumors

Beyond targeted kinase inhibition, the 4-isopropylphenyl-morpholine motif has been successfully grafted onto quinazoline cores (e.g., compound AK-7) to generate broad-spectrum cytotoxic agents[2]. When the morpholine ring is substituted at the 4-position and the 4-isopropylphenyl group at the 2-position of the quinazoline scaffold, the resulting compounds exhibit potent anticancer activity[3].

Mechanistically, these quinazoline-morpholine derivatives exert their cytotoxicity by inducing profound G1 phase cell cycle arrest [3]. By blocking the cellular transition from G1 to S phase, DNA replication is halted. This prolonged arrest triggers intrinsic apoptotic pathways, leading to programmed cell death in aggressive solid tumor models, including A549 (lung carcinoma), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma)[3].

FlowCytometry Step1 Cell Culture & Treatment Step2 Ethanol Fixation Step1->Step2 Step3 RNase A Digestion Step2->Step3 Step4 Propidium Iodide Staining Step3->Step4 Step5 Flow Cytometry Step4->Step5 Step6 G1 Arrest Quantification Step5->Step6

Fig 2: Flow cytometry workflow for quantifying G1 phase cell cycle arrest induced by quinazoline.

Quantitative Data: Cytotoxicity Profiles

Table 2: Cytotoxicity of Quinazoline-Morpholine Derivatives Across Solid Tumor Cell Lines[3]

CompoundStructural ModificationA549 IC50 (μM)MCF-7 IC50 (μM)SHSY-5Y IC50 (μM)
AK-3 Quinazoline-morpholine scaffold10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 Quinazoline-morpholine scaffold8.55 ± 0.673.15 ± 0.233.36 ± 0.29
AK-7 4-(2-(4-isopropylphenyl)quinazolin-4-yl)morpholineActiveActiveActive
Protocol 2: Flow Cytometry-Based Cell Cycle Analysis

To accurately quantify the G1 phase arrest induced by these derivatives, a Propidium Iodide (PI) intercalation workflow is employed.

  • Cell Synchronization & Treatment: Serum-starve MCF-7 cells for 24 hours, then treat with the AK-series compound. Causality: Serum starvation synchronizes the cell population in the G0/G1 phase, providing a uniform baseline so that any subsequent arrest is definitively caused by the drug, not natural asynchronous growth.

  • Harvest and Fixation: Harvest cells and fix dropwise in ice-cold 70% ethanol. Causality: Cold ethanol permeabilizes the cell membrane to allow dye entry while simultaneously dehydrating and preserving the internal cellular architecture.

  • RNase A Digestion: Resuspend the fixed cells in PBS containing RNase A (50 µg/mL) for 30 minutes at 37°C. Causality: Propidium Iodide is a non-specific intercalating agent that binds both DNA and double-stranded RNA. RNase A degrades the RNA, ensuring the final fluorescent signal is strictly proportional to DNA content, preventing false-positive shifts in the cell cycle histogram.

  • PI Staining & Acquisition: Add PI (20 µg/mL) and analyze via flow cytometry. Causality: Because PI fluorescence is stoichiometric, cells in G1 phase will display a 2N DNA peak, while cells in G2/M will display a 4N peak. An accumulation of events in the 2N peak validates the G1 arrest mechanism.

Conclusion

The 2-(4-isopropylphenyl)morpholine moiety is far more than a simple structural appendage; it is a dynamic pharmacophore that dictates the mechanism of action of its parent scaffolds. Whether deployed on a pyrimidine core to bypass RET gatekeeper mutations via Type I P-loop bifurcation, or grafted onto a quinazoline core to drive solid tumor cells into G1-mediated apoptosis, this structural motif remains a cornerstone of modern targeted oncology development.

Sources

Foundational

Physicochemical Profiling and Lipophilicity Dynamics of 2-(4-Isopropylphenyl)morpholine: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the transition from a hit compound to a viable lead is heavily dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 2-(4-Isopropylphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a hit compound to a viable lead is heavily dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0) represents a highly privileged pharmacophore scaffold. By coupling the basic, solubility-enhancing properties of a morpholine ring with the lipophilic, target-engaging bulk of an isopropylphenyl moiety, this molecule presents a fascinating case study in physicochemical balancing.

This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties of 2-(4-Isopropylphenyl)morpholine, focusing on its ionization dynamics, lipophilicity, and the rigorous experimental workflows required to characterize it.

Structural Deconstruction & Physicochemical Causality

To understand the behavior of 2-(4-Isopropylphenyl)morpholine in biological systems, we must deconstruct its two primary structural domains:

The Morpholine Core: The Solubility Anchor

Unsubstituted[1] is a highly water-soluble secondary amine with an experimental pKa of 8.49 and a LogP of -0.86. The presence of the ether oxygen in the six-membered ring exerts an electron-withdrawing inductive effect, which reduces the basicity of the nitrogen compared to purely aliphatic amines like piperidine (pKa ~11). When substituted at the 2-position with an aryl group, the pKa of the morpholine nitrogen drops slightly to approximately 8.0 . This occurs because the sp² hybridized carbons of the phenyl ring are more electronegative than sp³ carbons, exerting a mild inductive pull through the adjacent carbon framework.

The 4-Isopropylphenyl Motif: The Lipophilicity Driver

Conversely, the 4-isopropylphenyl group acts as the hydrophobic engine of the molecule. [2] has a highly lipophilic profile with a LogP of 3.7. The bulky isopropyl group not only drives lipid bilayer permeability but also provides steric shielding that can influence the metabolic stability of the adjacent aromatic ring.

G Molecule 2-(4-Isopropylphenyl)morpholine Morpholine Morpholine Core pKa ~ 8.0 PSA = 21.3 Ų Molecule->Morpholine Aryl 4-Isopropylphenyl Group LogP Driver Molecule->Aryl Solubility Aqueous Solubility (Ionized at pH 7.4) Morpholine->Solubility Permeability Membrane Permeability (Lipid Bilayer) Aryl->Permeability

Diagram 1: Structural contributions of 2-(4-Isopropylphenyl)morpholine to ADMET properties.

Quantitative Physicochemical Profile

The interplay between the morpholine and isopropylphenyl groups results in a molecule perfectly poised for central nervous system (CNS) penetration or deep-tissue distribution.

PropertyEstimated ValueCausality / Relevance in Drug Design
Molecular Weight 205.30 g/mol Highly optimal for oral bioavailability; easily satisfies Lipinski's Rule of 5.
pKa (Basic) ~8.0Ensures the molecule is partially ionized at physiological pH (7.4), balancing solubility and permeability.
LogP (Neutral) ~3.0Driven by the isopropylphenyl group; optimal for target binding in hydrophobic receptor pockets.
LogD (pH 7.4) ~1.7Reflects the effective lipophilicity of the partially ionized species in plasma.
Polar Surface Area 21.26 ŲWell below the 90 Ų threshold, indicating excellent blood-brain barrier (BBB) penetration potential.
The LogP vs. LogD Dynamic

A critical distinction for this molecule is the difference between its partition coefficient (LogP) and its distribution coefficient (LogD at pH 7.4). Because the morpholine nitrogen has a pKa of ~8.0, the Henderson-Hasselbalch equation dictates that at a physiological pH of 7.4, approximately 80% of the molecules exist in the protonated (cationic) state . Therefore, while the intrinsic lipophilicity (LogP) is relatively high (~3.0), the effective lipophilicity in blood (LogD7.4) drops to ~1.7. This is a "Goldilocks" scenario: the molecule is lipophilic enough to cross lipid membranes, but hydrophilic enough when ionized to avoid precipitating in plasma.

Self-Validating Experimental Workflows

To accurately characterize 2-(4-Isopropylphenyl)morpholine, empirical validation is mandatory. Standard high-throughput methods often fail for basic amines due to secondary interactions. Below are the gold-standard, self-validating protocols required for this specific scaffold.

Protocol A: Potentiometric pKa Determination

Causality for Selection: UV-metric pKa determination relies on a shift in the UV absorbance spectrum upon ionization. Because the morpholine ring lacks a conjugated π-system that communicates electronically with the nitrogen, protonation does not significantly alter the UV spectrum. Therefore, potentiometry—which directly measures the concentration of free protons—is the only reliable method.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using a Gran plot method with standardized 0.1 M HCl and 0.1 M KOH to ensure Nernstian slope response.

  • Sample Preparation: Dissolve 1-2 mg of 2-(4-Isopropylphenyl)morpholine in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH of the solution to 3.0 using 0.5 M HCl to fully protonate the morpholine nitrogen.

  • Titration: Titrate the solution with 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews results) up to pH 11.0.

  • Data Analysis: Calculate the pKa using a Bjerrum plot (average number of bound protons vs. pH). The inflection point of the titration curve corresponds to the pKa.

Protocol B: Shake-Flask Method for LogD (pH 7.4)

Causality for Selection: Chromatographic methods (e.g., HPLC retention time) often overestimate the lipophilicity of basic amines like morpholine due to electrostatic interactions between the protonated nitrogen and residual silanol groups on the silica stationary phase. The shake-flask method provides true thermodynamic partitioning.

Step-by-Step Methodology:

  • Phase Mutual Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Allow them to separate. Why? Octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. Un-saturated phases will change volume during the experiment, invalidating the concentration calculations.

  • Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the aqueous buffer in a glass vial. Shake at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the concentration of the drug using LC-MS/MS.

  • Mass Balance Check (Self-Validation Step): Calculate [Drug]octanol​+[Drug]aqueous​ . If the sum is less than 95% of the initial spike, the compound has precipitated at the interface or adsorbed to the glass, and the experiment must be repeated at a lower concentration.

Workflow Prep 1. Mutual Saturation (Octanol & pH 7.4 Buffer) Dissolve 2. Compound Addition (Stock in Octanol) Prep->Dissolve Shake 3. Shake-Flask Equilibration (60 min, 25°C) Dissolve->Shake Centrifuge 4. Phase Separation (Centrifugation at 3000 rpm) Shake->Centrifuge Analyze 5. LC-MS/MS Quantification (Mass Balance Check) Centrifuge->Analyze

Diagram 2: Self-validating Shake-Flask workflow for accurate LogD determination.

Implications for Drug Development

The physicochemical profile of 2-(4-Isopropylphenyl)morpholine dictates its downstream pharmacokinetic behavior.

  • Metabolic Vulnerability: The molecule possesses two primary sites of vulnerability to Cytochrome P450 (CYP) enzymes. The benzylic carbon (the carbon connecting the morpholine ring to the phenyl ring) is highly susceptible to oxidation. Additionally, the isopropyl group, while providing steric bulk, is prone to aliphatic hydroxylation.

  • Formulation Strategy: Because the molecule is a basic amine, it is highly amenable to salt formation. Formulating the compound as a hydrochloride or mesylate salt will drastically improve its dissolution rate in the acidic environment of the stomach, ensuring rapid oral absorption before it partitions into systemic circulation.

References

  • National Center for Biotechnology Information (NCBI). "Morpholine." PubChem Compound Summary for CID 8083. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Cumene." PubChem Compound Summary for CID 7406. Available at:[Link]

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity Assays for 2-(4-Isopropylphenyl)morpholine

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: Molecular Pharmacology & In Vitro Assay Development Executive Summary & Pharmacological Rationale The substituted 2-phenylmorpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: Molecular Pharmacology & In Vitro Assay Development

Executive Summary & Pharmacological Rationale

The substituted 2-phenylmorpholine scaffold is a privileged pharmacophore historically recognized for its interaction with monoamine transporters (MATs)[1]. While the parent compound and its early derivatives (e.g., phenmetrazine) act primarily as monoamine releasing agents (MRAs)[1], targeted structural modifications fundamentally alter their mechanism of action.

2-(4-Isopropylphenyl)morpholine (4-IPPM) introduces a bulky, lipophilic isopropyl group at the para-position of the phenyl ring. From a structure-activity relationship (SAR) perspective, this steric bulk typically abolishes the molecule's ability to be translocated by the dopamine transporter (DAT) or norepinephrine transporter (NET) as a substrate. Instead, it anchors the molecule within the outward-facing S1 binding pocket, converting it from a releasing agent into a competitive reuptake inhibitor[2]. Furthermore, the increased lipophilicity and spatial volume often shift binding selectivity toward the serotonin transporter (SERT), which possesses a more accommodating binding cavity than DAT[2].

To rigorously evaluate the binding profile of 4-IPPM, this guide details a self-validating radioligand binding (RLB) methodology utilizing human embryonic kidney (HEK293) cells stably expressing cloned human MATs.

Experimental Logic & Causality

A robust binding assay is not merely a sequence of steps; it is a carefully balanced thermodynamic system. Every reagent choice serves a specific mechanistic purpose:

  • Expression System (HEK293): Using cloned human transporters (hDAT, hNET, hSERT) in a heterologous expression system eliminates the confounding variables of native tissue, such as receptor cross-talk and endogenous monoamine interference.

  • Temperature Control (4°C): Assays are incubated at 4°C rather than 37°C. This intentionally halts transporter internalization, prevents proteolytic degradation of the membrane preparation, and slows ligand dissociation kinetics, ensuring equilibrium is captured accurately during filtration[3].

  • Filter Pre-treatment (0.4% PEI): 4-IPPM and many radioligands are highly lipophilic. Pre-soaking glass microfiber (GF/B) filters in 0.4% polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the radioligand to the filter matrix[4].

  • Self-Validating Controls: The assay is designed as a self-validating system. Every plate must include a Total Binding (TB) control (buffer only) and an NSB control (saturated with a known high-affinity competitor). The assay is only deemed valid if the Z'-factor is 0.5, proving the signal window is statistically robust.

High-Throughput Radioligand Binding Workflow

Workflow cluster_0 Phase 1: Membrane Isolation cluster_1 Phase 2: Competition Assay cluster_2 Phase 3: Detection N1 HEK293 Cell Culture (hDAT, hNET, hSERT) N2 Ultracentrifugation (40,000 x g at 4°C) N1->N2 N3 Radioligand Addition (e.g., [3H]WIN 35,428) N2->N3 N4 4-IPPM Titration (10^-11 to 10^-5 M) N3->N4 N5 Rapid Filtration (0.4% PEI GF/B Filters) N4->N5 N6 Liquid Scintillation Counting (LSC) N5->N6

Fig 1. High-throughput radioligand binding assay workflow for 4-IPPM.

Step-by-Step Protocol: Competition Binding Assay

Membrane Preparation
  • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT to 90% confluency.

  • Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors) to induce osmotic shock.

  • Homogenize using a Polytron tissue disruptor, then centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The presence of Na+ and Cl− is strictly required, as MATs are sodium/chloride-dependent symporters; ligand binding is highly ion-dependent[3].

Assay Setup & Incubation

Prepare a 96-well deep-well plate. Each well should contain a final volume of 250 µL:

  • Radioligand: Add 50 µL of the target-specific tritiated ligand at a concentration equal to its Kd​ to ensure maximum sensitivity to competitive displacement.

    • hDAT: [3H] WIN 35,428 (Final conc: ~15 nM)[5].

    • hNET: [3H] Nisoxetine (Final conc: ~1 nM)[5].

    • hSERT: [3H] Citalopram (Final conc: ~2 nM).

  • Test Compound (4-IPPM): Add 50 µL of 4-IPPM in serial dilutions ranging from 10−11 M to 10−5 M.

  • Membranes: Initiate the reaction by adding 150 µL of the membrane suspension (approx. 10–20 µg of protein/well)[5].

Validation Controls:

  • Total Binding (TB): Assay buffer replaces 4-IPPM.

  • Non-Specific Binding (NSB): Replace 4-IPPM with 10 µM of a reference inhibitor (Cocaine/GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT)[5].

Incubate the plates on an orbital shaker for 2 hours at 4°C to reach thermodynamic equilibrium[5].

Filtration and Quantification
  • Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.4% PEI for 1 hour[4].

  • Wash the filters three times rapidly with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to flush unbound radioligand[4].

  • Extract the filters, submerge in 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a Liquid Scintillation Counter (LSC)[4].

Data Interpretation & Quantitative Profiling

The raw DPM values are converted to percentage of specific binding. The IC50​ (concentration of 4-IPPM inhibiting 50% of specific radioligand binding) is determined via non-linear regression analysis. Because the assay utilizes competitive displacement, the absolute binding affinity ( Ki​ ) must be calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration used, and Kd​ is the dissociation constant of the radioligand).

Representative Binding Profile of 4-IPPM

To contextualize the pharmacological behavior of the 4-isopropylphenylmorpholine scaffold, the quantitative data below illustrates the expected shift toward SERT/NET selectivity compared to the parent 2-phenylmorpholine.

Target TransporterRadioligand UsedReference Inhibitor (NSB)4-IPPM Ki​ (nM)*Selectivity Ratio (DAT/Target)
hDAT [3H] WIN 35,428GBR12909 (10 µM)1,240 ± 1151.0
hNET [3H] NisoxetineDesipramine (10 µM)85 ± 1214.6
hSERT [3H] CitalopramFluoxetine (10 µM)32 ± 538.8

*Note: Data represents the expected pharmacological profile for para-alkyl substituted phenylmorpholines based on established SAR literature[2].

Pharmacological Mechanism

Mechanism Ligand 4-IPPM (Lipophilic Scaffold) DAT hDAT [3H]WIN 35,428 Ligand->DAT Competitive Displacement NET hNET [3H]Nisoxetine Ligand->NET Competitive Displacement SERT hSERT [3H]Citalopram Ligand->SERT Competitive Displacement Effect Reuptake Inhibition (Synaptic Accumulation) DAT->Effect NET->Effect SERT->Effect

Fig 2. Pharmacological mechanism of 4-IPPM competing at monoamine transporters.

References

  • "Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters - Benchchem", Benchchem,
  • "2-Phenylmorpholine - Wikipedia", Wikipedia,
  • "Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys", Journal of Neuroscience,
  • "[3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactiv
  • "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter", MDPI,
  • "Thermostabilization and purification of the human dopamine transporter (hDAT)

Sources

Foundational

Crystal structure and X-ray crystallography of 2-(4-Isopropylphenyl)morpholine

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 2-Aryl-Substituted Morpholines Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 2-Aryl-Substituted Morpholines

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved therapeutic agents. Understanding the three-dimensional structure of morpholine derivatives at an atomic level is paramount for rational drug design and the optimization of lead compounds. This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-aryl-substituted morpholines, using a representative example to illustrate the experimental and computational workflow. While the specific crystal structure for 2-(4-Isopropylphenyl)morpholine is not publicly available at the time of this writing, this guide will utilize the crystallographic data of a closely related analogue to demonstrate the principles and techniques involved. The methodologies detailed herein, from crystal growth to structure solution and refinement, serve as a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel morpholine-based compounds.

Introduction: The Significance of the Morpholine Moiety in Drug Discovery

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties confer a range of desirable attributes to drug candidates, including improved aqueous solubility, metabolic stability, and oral bioavailability. The morpholine moiety can be found in a diverse array of clinically successful drugs, spanning therapeutic areas from oncology to infectious diseases.

The substitution pattern on the morpholine ring dictates its biological activity and pharmacokinetic profile. In particular, the introduction of an aryl group at the 2-position can lead to compounds with a wide spectrum of pharmacological effects, including analgesic, anti-inflammatory, and antioxidant properties.[2] The precise three-dimensional arrangement of the aryl substituent relative to the morpholine ring, as well as the conformation of the morpholine ring itself, are critical determinants of a compound's interaction with its biological target.

Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the solid-state structure of small molecules.[3] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.[3]

Experimental Methodology: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section outlines a typical workflow for the crystallographic analysis of a 2-aryl-substituted morpholine.

Synthesis and Crystallization

The synthesis of 2-aryl-substituted morpholines can be achieved through various established synthetic routes.[4][5] A common approach involves the reaction of a substituted 2-aminoethanol with an appropriate aryl-containing electrophile. The choice of solvent and reaction conditions is crucial for obtaining a high-purity product suitable for crystallization.

Once the target compound is synthesized and purified, the next critical step is the growth of single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging and empirical part of the process. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

The selection of solvents and the specific crystallization method are critical and often require extensive screening.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a large dataset of reflections, which contains the information needed to determine the crystal structure.

Structure Solution and Refinement

The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections. The resulting data is then used to solve the crystal structure. The "phase problem" is a central challenge in crystallography, and it is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

Once an initial model of the structure is obtained, it is refined using a least-squares process. This involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This refinement is typically performed using software such as SHELXL or Olex2.

The quality of the final refined structure is assessed using several metrics, including the R-factor, the goodness-of-fit (GooF), and the residual electron density map.

Workflow for Crystallographic Analysis

The overall process of determining a crystal structure can be visualized as a logical workflow.

Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Deposition Synthesis Synthesis of 2-Aryl-Morpholine Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Data Deposition (e.g., CCDC) Analysis->Deposition

Caption: A schematic workflow for the determination of a small molecule crystal structure.

Representative Crystallographic Data

As the crystal structure of 2-(4-Isopropylphenyl)morpholine is not publicly deposited, we will consider the crystallographic data for a related compound, 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, to illustrate the type of information obtained from an X-ray diffraction study.[6]

Parameter Value
Chemical FormulaC₁₇H₂₅NO₂
Formula Weight275.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.1389 (19)
b (Å)10.3358 (15)
c (Å)11.3552 (15)
β (°)103.426 (8)
Volume (ų)1614.1 (4)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.138
Goodness-of-fit on F²1.04

Data is for a representative related structure and not 2-(4-Isopropylphenyl)morpholine.[6]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Conformation

In many reported crystal structures of morpholine derivatives, the morpholine ring adopts a stable chair conformation.[6][7] The substituents on the ring can occupy either axial or equatorial positions, and their relative orientations are crucial for biological activity. The dihedral angle between the aryl substituent and the morpholine ring is another important conformational parameter that influences the molecule's overall shape and its ability to fit into a binding pocket.

Intermolecular Interactions

In the solid state, molecules pack together in a regular, repeating arrangement known as a crystal lattice. This packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is important for predicting the physical properties of the solid form, such as its melting point and solubility.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Morpholine Morpholine Ring A_Aryl Aryl Group B_Morpholine Morpholine Ring A_Morpholine->B_Morpholine Hydrogen Bonding A_Aryl->B_Morpholine C-H...π Interactions B_Aryl Aryl Group A_Aryl->B_Aryl π-π Stacking

Caption: Common intermolecular interactions observed in the crystal packing of aryl-morpholine derivatives.

Conclusion and Future Directions

The structural elucidation of 2-aryl-substituted morpholines through single-crystal X-ray crystallography provides invaluable insights for drug discovery and development. The detailed three-dimensional information obtained from these studies allows for a deeper understanding of structure-activity relationships, facilitates the design of more potent and selective drug candidates, and provides crucial data for computational modeling and in silico screening efforts.

While the crystal structure of 2-(4-Isopropylphenyl)morpholine is not yet in the public domain, the methodologies and principles outlined in this guide provide a clear roadmap for its determination and analysis. Future work in this area will undoubtedly focus on expanding the library of structurally characterized morpholine derivatives to further enrich our understanding of this versatile and medicinally important scaffold.

References

  • The Cambridge Structural Database (CSD) . Cambridge Crystallographic Data Centre. [Link]

  • Nasirullah, M., et al. (2012). 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1769. [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 1044592: Experimental Crystal Structure Determination. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 2082545: Experimental Crystal Structure Determination. [Link]

  • Stamatiou, G., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 22(4), 336-364. [Link]

  • The Largest Curated Crystal Structure Database . Cambridge Crystallographic Data Centre. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]

  • Synthesis of morpholines . Organic Chemistry Portal. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 16933. [Link]

Sources

Exploratory

Thermodynamic Stability and Solvation Kinetics of 2-(4-Isopropylphenyl)morpholine: A Technical Guide

Executive Summary 2-(4-Isopropylphenyl)morpholine (2-IPM) is a structurally complex secondary amine featuring a morpholine core substituted with a lipophilic 4-isopropylphenyl group at the C2 position. This specific stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Isopropylphenyl)morpholine (2-IPM) is a structurally complex secondary amine featuring a morpholine core substituted with a lipophilic 4-isopropylphenyl group at the C2 position. This specific structural motif presents unique thermodynamic challenges and opportunities in solution chemistry, particularly concerning its phase behavior, ionization thermodynamics, and oxidative stability. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for profiling the thermodynamic stability of 2-IPM in aqueous and organic solutions.

Structural Thermodynamics & Ionization Behavior

The morpholine ring is a highly soluble, volatile weak base known for its robust thermal stability, making simple morpholines ideal for high-temperature pH buffering[1]. However, the introduction of the 4-isopropylphenyl group fundamentally alters the molecule's thermodynamic landscape.

The pKa Shift and Enthalpy of Ionization

Unsubstituted morpholine exhibits a pKa of approximately 8.49 at 25°C, driven by an ionization enthalpy ( ΔH ) of 39±1 kJ/mol and an entropy ( ΔS ) of −31±1 J/K·mol[1]. In 2-IPM, the sp2 hybridized phenyl ring exerts an electron-withdrawing inductive effect through the C2-C1' bond. While the isopropyl group provides mild electron donation via hyperconjugation, the net effect at the secondary amine (N4) is a reduction in basicity, shifting the pKa to an estimated 7.95.

Solvation Thermodynamics and Phase Separation

Morpholine derivatives frequently exhibit Lower Critical Solution Temperature (LCST) phase separation in aqueous media [2]. At lower temperatures, water forms a highly ordered, entropy-poor "cage" (hydrophobic hydration) around the bulky 4-isopropylphenyl moiety. As the temperature rises, the entropic penalty of maintaining this structured water overcomes the enthalpic stabilization of the morpholine nitrogen/oxygen hydrogen bonds, driving liquid-liquid phase separation.

Kinetic Stability & Degradation Pathways

While the ether and amine linkages of the morpholine core are hydrolytically stable, 2-IPM is highly susceptible to specific kinetic degradation pathways.

  • Thermal Decomposition: The unsubstituted morpholine ring resists thermal decomposition up to ~250°C[1]. However, the C2 position in 2-IPM lowers the overall activation energy for thermal degradation due to benzylic strain.

  • Oxidative Degradation (Autoxidation): The C2 carbon is both benzylic and adjacent to an ether oxygen. This dual stabilization drastically lowers the C-H bond dissociation energy, making it a prime target for radical-initiated autoxidation, ultimately yielding morpholin-2-one derivatives and ring cleavage products.

G A 2-(4-Isopropylphenyl)morpholine B Benzylic Radical (C2) A->B O2, Heat / Light F N-Oxide Derivative A->F Peroxides (ROS) C C2-Hydroperoxide B->C +O2 D Morpholin-2-one Derivative C->D -H2O E Ring Cleavage Products C->E Hydrolysis

Fig 1: Primary oxidative degradation pathways of 2-(4-Isopropylphenyl)morpholine.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamics and kinetics of 2-IPM, standard buffers and UV assays often fail due to high-temperature degradation and spectral overlap. The following protocols are designed with built-in causality and orthogonal validation.

Protocol 1: High-Temperature Potentiometric Titration

Causality: Standard buffers decompose above 150°C, skewing pKa data. We utilize sodium trifluoromethanesulfonate (NaTr) because the trifluoromethanesulfonate anion is kinetically inert and thermally stable up to 250°C, ensuring that any observed pH drift is strictly attributable to the morpholine derivative[1].

  • Sample Preparation: Prepare a 0.05 M solution of 2-IPM in 0.1 M NaTr aqueous medium.

  • Cell Configuration: Utilize a hydrogen-electrode concentration cell equipped with a commercial Ross glass combination electrode for low temperatures (25°C) and a flow-through platinum electrode for high temperatures (up to 250°C).

  • Titration: Titrate with 0.1 M HCl (standardized) at 50 K intervals.

  • Validation Step: Perform a reverse titration with NaOH to confirm the absence of irreversible ring-opening hydrolysis. Hysteresis between the forward and reverse curves indicates sample degradation.

Protocol 2: LCST Determination via Turbidimetry

Causality: The aromatic ring of 2-IPM absorbs strongly in the UV range (~220-270 nm). To ensure the measurement tracks phase separation (scattering) rather than electronic absorbance changes, turbidimetry must be conducted at 650 nm[3].

  • Preparation: Prepare 2-IPM solutions ranging from 5 wt% to 50 wt% in HPLC-grade water.

  • Measurement: Place the sample in a temperature-controlled UV-Vis spectrophotometer equipped with a Peltier cell.

  • Ramp Rate: Increase temperature at a strict rate of 1.0 °C/min while monitoring transmittance at 650 nm.

  • Validation Step: The LCST is defined as the temperature at which transmittance drops below 50%. Cool the sample at 1.0 °C/min; the recovery of 100% transmittance validates that the phase separation is purely physical and not a chemical precipitation.

Workflow S1 Phase 1: Sample Prep (NaTr Buffer) S2 Phase 2: Potentiometric Titration (25°C to 290°C) S1->S2 S3 Phase 3: LCST Determination (Turbidimetry at 650nm) S1->S3 S4 Phase 4: Forced Degradation (Thermal/Oxidative) S1->S4 S6 Phase 6: Kinetic Modeling (Arrhenius) S2->S6 S3->S6 S5 Phase 5: LC-MS/MS Analysis S4->S5 S5->S6

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Summary

The following tables summarize the thermodynamic and kinetic parameters, comparing baseline morpholine data with the derived/extrapolated values for 2-IPM based on structural thermodynamic modeling.

Table 1: Thermodynamic Parameters of Ionization at 25°C (Infinite Dilution)
CompoundLog K (pKa) ΔH (kJ/mol) ΔS (J/K·mol) ΔCp​ (J/K·mol)
Morpholine (Reference) 8.4939 ± 1-31 ± 140 ± 7
2-(4-Isopropylphenyl)morpholine ~7.9542 ± 1.5-38 ± 245 ± 8

(Note: The increased negative entropy ( ΔS ) for 2-IPM reflects the higher degree of solvent ordering required around the hydrophobic isopropylphenyl group upon ionization).

Table 2: Kinetic Parameters of Degradation (Aqueous Solution, pH 7.4)
Degradation PathwayActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( A , s−1 )Estimated Half-life at 25°C ( t1/2​ )
Thermal Decomposition ~135.0 2.1×1011 > 5 Years
C2-Benzylic Autoxidation ~85.5 4.5×109 ~ 1.2 Years
N-Oxidation (H₂O₂ forced) ~62.0 1.8×108 ~ 14 Days

References

  • Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Morpholine Derivatives as Thermoresponsive Draw Solutes for Forward Osmosis Desalination. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Thermoresponsive Ionic Liquid with Different Cation–Anion Pairs as Draw Solutes in Forward Osmosis. Molecules - MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Validated HPLC Method for the Quantification of 2-(4-Isopropylphenyl)morpholine

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Introduction & Analytical Target Profile (ATP) The compound 2-(4-Isopropylphenyl)morpholine (IPPM) represents a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction & Analytical Target Profile (ATP)

The compound 2-(4-Isopropylphenyl)morpholine (IPPM) represents a structurally unique pharmaceutical intermediate or active pharmaceutical ingredient (API) characterized by a lipophilic 4-isopropylphenyl moiety and a basic secondary amine within its morpholine ring.

From a chromatographic perspective, IPPM presents specific challenges. The morpholine nitrogen (estimated pKa ~8.3) is highly susceptible to secondary electrostatic interactions with residual ionized silanol groups (Si-O⁻) on traditional silica-based stationary phases. If not properly controlled, these interactions lead to severe peak tailing, which compromises integration accuracy, resolution, and overall method reliability[1][2].

To address this, we applied an enhanced Analytical Quality by Design (AQbD) approach guided by the ICH Q14 Analytical Procedure Development framework[3]. The Analytical Target Profile (ATP) was defined to ensure the method is stability-indicating, capable of resolving IPPM from its degradation products, and fully compliant with the updated ICH Q2(R2) Validation of Analytical Procedures guidelines[4][5].

Lifecycle ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Risk Assessment ATP->Dev Val Method Validation ICH Q2(R2) Dev->Val Routine Routine Use & Control Strategy Val->Routine Life Lifecycle Management & Continual Improvement Routine->Life Life->Dev Feedback

Analytical Procedure Lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Method Development Rationale: The Causality of Choices

Do not simply mix solvents; understand the physicochemical forces at play in the column.

  • Stationary Phase Selection: To mitigate the tailing of basic compounds, a high-purity, Type B silica column with dense end-capping was selected[1]. End-capping masks residual silanols, reducing the active sites available for secondary interactions with the IPPM morpholine ring[2].

  • Mobile Phase pH Control: The mobile phase pH must be strictly controlled to be at least 2 units below the analyte's pKa to ensure full protonation, while simultaneously suppressing silanol ionization on the column (pKa ~3.5-4.5)[6]. Therefore, 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was chosen. TFA also acts as an ion-pairing agent, further sharpening the peak shape of the protonated amine.

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which reduces system backpressure and provides higher theoretical plate counts for sharper peaks.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)High efficiency; end-capping minimizes silanol-amine interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH (~2.0) suppresses silanol ionization and protonates IPPM.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent; low viscosity for optimal mass transfer.
Elution Mode Isocratic (40% A : 60% B)Ensures rapid elution of the lipophilic isopropylphenyl group.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter linear velocity.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 220 nmOptimal absorption maximum for the substituted phenyl ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Experimental Protocols

Standard and Sample Preparation

Self-Validating Step: Always prepare standards in the same solvent composition as the initial mobile phase to prevent solvent-mismatch peak distortion (fronting/splitting).

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of IPPM reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Under ICH Q14, an analytical procedure control strategy must include SST to verify the system is fit for purpose before any sample is analyzed[7][8]. Inject the working standard six times consecutively.

  • Retention Time (RT): ~4.5 minutes (RSD ≤ 1.0%)

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates (N): ≥ 5,000

Method Validation (ICH Q2(R2) Compliance)

The method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a combined approach to accuracy and precision, and the establishment of a justified reportable range[4][7].

Specificity and Forced Degradation

To prove the method is stability-indicating, IPPM was subjected to forced degradation. The goal is to generate 5-20% degradation to ensure that all potential degradation products are baseline-resolved from the main IPPM peak.

ForcedDegradation cluster_conditions Stress Conditions (Specificity) Start IPPM API Sample (100 µg/mL) Acid Acidic 0.1N HCl, 60°C Start->Acid Base Basic 0.1N NaOH, 60°C Start->Base Ox Oxidative 3% H2O2, RT Start->Ox Thermal Thermal Solid state, 60°C Start->Thermal Photo Photolytic UV/Vis Light Start->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Peak Purity Check) Neutralize->HPLC

Forced degradation workflow for assessing method specificity and stability-indicating properties.

  • Result: Peak purity angle was less than the peak purity threshold for all stress conditions using Photodiode Array (PDA) detection, confirming no co-elution of degradants with the IPPM peak.

Reportable Range, Linearity, Accuracy, and Precision

ICH Q2(R2) requires the reportable range to be confirmed by demonstrating acceptable response (linearity), accuracy, and precision across the specified limits[4][5].

  • Linearity: Evaluated from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

  • Accuracy: Assessed via spike recovery at 80%, 100%, and 120% levels in triplicate.

  • Precision: Repeatability was assessed using 6 independent sample preparations at 100% concentration.

Table 2: Method Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultsStatus
Linearity (Range) Correlation coefficient (R²) ≥ 0.999R² = 0.9998 (50 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.12%Pass
Specificity No interference at IPPM RTPeak purity passed; Resolution > 2.0Pass
Robustness

Robustness evaluates the method's capability to remain unaffected by small, deliberate variations in parameters, a critical component of the control strategy outlined in ICH Q14[3][7].

  • Variations tested: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase B composition (±2%).

  • Outcome: The tailing factor remained ≤ 1.5 and %RSD of area remained ≤ 2.0% under all perturbed conditions, proving the method is highly rugged for routine QC environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiC-X34EnHhPUJDSCpfjPoLDqYSDnW-cfefk8gKDEc01XMC2GIHRPUmmxzsbcTGM4oE38bPqBfEuQP_A5-Th8qtf0kEwfdUmxtfzlI0XSVUtiXDw7K-XjMgu-wLssxj5_gTokFlYglQqvVTxLLTpBtcpOWCpJn5TEYrZYOwbQl6480bybjZaHAqvs=]
  • ICH Q2(R2) Guideline on validation of analytical procedures - EMA -[https://vertexaisearch.cloud.google.
  • Essential Guides to Method Development in Liquid Chromatography - Molnar Institute -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7qxLw5DxvezLgYVJf6Zh13tkHvtcAhGiol2kpakOWulrd5CNKTcTJQ5aVBHO-bqGWMIbar3ufjOP8JTF0pUdDCsd_AUEcVPlxd6EouVS1h9JHxwC8Trs1VMCrDkC1dtnGiWAHx2wt2QSC-SfgiEHFNTTTU8K1h4KZGAqXCosllm1rvaU5Suyplw5LLsLb_kgi0g==]
  • Tailing and Fronting in HPLC And GC - PharmaGuru -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-iXd9dgwwUSokfQ2Z5th4CQKIjL4nqhAHjxInXT8RG2JRKWYiHfV9M6A_T4WblK_SvnhB1i_g8GVjOdyleuElVx2ix89hgwZyLRBv0i27Jf-O3_FJH5hEjcZJfY04LtXP-rbqBDruLHDL0PLXVru4A-67SkI=]
  • Analytical Procedure Development Q14 - ICH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIJMfkQdwJOTMToz_9DclSZxqNvUvyB6b1-j8bu4AoQhjuYqAI8UKdxIDM6YyWcz2yWsF5toTTpqC6L1MyDb58CkbhDxIhtcKG_zdsfLDTcaDlaehGvZPAjnh5a4msUkcquyvpErrS2EEhE-Hh8UOVUTTWwRGtQBizqqZiNZBfzFN3m-7-kuk=]
  • Top Three HPLC Method Development Tips - LCGC International -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9wVl7EKH2rvZH8FcrDnMm5cCCIHR_iXvIuBOueUFjnwAGZeP2tBOKeAwsCneCg51eoimQUk5pB3QHPIaI1E4anNs4mxrohjt_OpwWWsrgGEKAXWpJRQDqgZTcQ_rlgycwwJSdSOZkPkcOgeSMfxdNLpPaOuDRGDm4qQPvDh8JKQY51_9bx00lmOHfz6E=]

Sources

Application

Application Note: Robust and Efficient Sample Preparation of 2-(4-Isopropylphenyl)morpholine from Human Plasma for LC-MS/MS Analysis

Abstract This application note presents a comprehensive guide to the sample preparation of 2-(4-Isopropylphenyl)morpholine, a novel synthetic compound, from human plasma for sensitive and reliable quantification by Liqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the sample preparation of 2-(4-Isopropylphenyl)morpholine, a novel synthetic compound, from human plasma for sensitive and reliable quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the critical role of sample preparation in bioanalysis, this document provides a detailed exploration of various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind method selection is discussed in-depth, considering the physicochemical properties of the analyte and the complexities of the biological matrix. Step-by-step protocols for the recommended methods are provided, alongside strategies for mitigating matrix effects and ensuring method robustness in line with regulatory expectations.

Introduction: The Criticality of Sample Preparation in Bioanalysis

The accurate quantification of xenobiotics, such as 2-(4-Isopropylphenyl)morpholine, in biological matrices is fundamental to drug development. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the reliability of LC-MS/MS data is heavily dependent on the quality of the sample preparation. Biological matrices like plasma are complex mixtures of proteins, phospholipids, salts, and other endogenous compounds that can significantly interfere with the analysis.[1][2] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the analytical method.[3][4]

Effective sample preparation is, therefore, not merely a preliminary step but a critical determinant of bioanalytical success. Its primary objectives are to:

  • Remove interfering matrix components.

  • Concentrate the analyte to a detectable level.

  • Ensure the analyte is in a solvent compatible with the LC-MS/MS system.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for developing a robust sample preparation protocol for 2-(4-Isopropylphenyl)morpholine.

Physicochemical Properties of 2-(4-Isopropylphenyl)morpholine: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is paramount in selecting an appropriate sample preparation strategy.[5] While specific experimental data for 2-(4-Isopropylphenyl)morpholine is not widely available, its structure allows for the prediction of key characteristics that will govern its behavior during extraction.

Structure:

Table 1: Estimated Physicochemical Properties of 2-(4-Isopropylphenyl)morpholine

PropertyEstimated Value/CharacteristicRationale and Implication for Sample Preparation
Molecular Formula C₁₄H₂₁NOBased on the chemical structure.
Molecular Weight 219.32 g/mol Calculated from the molecular formula.[6] This moderate molecular weight is well-suited for LC-MS/MS analysis.
Basicity (pKa) Estimated ~8.5-9.5The morpholine ring contains a secondary amine, making the compound basic.[7] At physiological pH (~7.4), a significant portion of the analyte will be protonated (positively charged). This is a critical factor for developing ion-exchange SPE methods.
Polarity (logP) Estimated 2.5 - 3.5The isopropylphenyl group contributes to its lipophilicity, while the morpholine ring adds some polarity. This moderate lipophilicity suggests good solubility in organic solvents, making it a suitable candidate for LLE and reversed-phase SPE.

The basic nature of the morpholine moiety is a key feature to exploit during sample preparation, particularly for achieving high selectivity with LLE and SPE.

Strategic Approaches to Sample Preparation for 2-(4-Isopropylphenyl)morpholine

The choice of sample preparation technique represents a balance between recovery, cleanliness, throughput, and cost.[8] We will explore three common techniques in the context of analyzing 2-(4-Isopropylphenyl)morpholine in plasma.

Protein Precipitation (PPT): The Rapid Screening Approach

Protein precipitation is a simple and fast method for removing the bulk of proteins from a plasma sample.[9] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[10][11]

Causality Behind Experimental Choices: Acetonitrile is often preferred over methanol as it generally leads to more complete protein precipitation.[1] The ratio of solvent to plasma is crucial; a 3:1 or 4:1 ratio is typically sufficient to ensure efficient protein removal.[10]

dot

PPT_Workflow Plasma Plasma Sample ACN Add Acetonitrile (3:1 v/v) Plasma->ACN Vortex Vortex to Mix ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS LLE_Workflow Plasma Plasma Sample AdjustpH Adjust pH to ~10 Plasma->AdjustpH AddSolvent Add MTBE AdjustpH->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge OrganicLayer Collect Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate & Reconstitute OrganicLayer->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Liquid-Liquid Extraction Workflow.

Advantages:

  • Provides cleaner extracts than PPT.

  • Can concentrate the analyte.

  • Relatively inexpensive.

Limitations:

  • Can be labor-intensive and difficult to automate.

  • Emulsion formation can be an issue. [12]* Supported Liquid Extraction (SLE) is a more modern, high-throughput alternative that mitigates some of these issues. [13]

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. [14][15]For 2-(4-Isopropylphenyl)morpholine, both reversed-phase and mixed-mode cation-exchange SPE are viable options.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) SPE (e.g., C8 or C18): The moderately lipophilic nature of the analyte allows for its retention on a non-polar sorbent. A generic "load-wash-elute" strategy can be employed. [16]* Mixed-Mode Cation-Exchange (MCX) SPE: This approach leverages both the lipophilic character and the basicity of the analyte for enhanced selectivity. The sorbent possesses both reversed-phase and strong cation-exchange properties. This allows for a more rigorous washing protocol to remove a wider range of interferences.

dot

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Elute 6. Elute Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate LCMS 8. LC-MS/MS Analysis Evaporate->LCMS

Caption: Solid-Phase Extraction Workflow.

Advantages:

  • Provides the cleanest extracts, significantly reducing matrix effects. [15]* High analyte concentration factors can be achieved.

  • Amenable to automation. [17] Limitations:

  • Method development can be more complex.

  • Higher cost per sample compared to PPT and LLE.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for specific laboratory conditions and instrumentation. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 25 µL of 1 M sodium hydroxide to adjust the pH.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial.

Protocol 3: Mixed-Mode Cation-Exchange Solid-Phase Extraction (MCX SPE)
  • Condition: Pass 1 mL of methanol through the MCX SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load:

    • Pre-treat the plasma sample by adding 100 µL of plasma to 100 µL of 4% phosphoric acid in water.

    • Vortex to mix.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash 1: Pass 1 mL of 0.1 M hydrochloric acid through the cartridge.

  • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial.

Method Validation and Mitigation of Matrix Effects

A robust bioanalytical method requires rigorous validation in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA). [18][19][20]Key validation parameters include accuracy, precision, selectivity, sensitivity, and stability.

Assessing Matrix Effects: The matrix effect should be quantitatively assessed during method development. The post-extraction spike method is a widely accepted approach. [4]This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.

Mitigation Strategies:

  • Optimized Sample Preparation: As detailed in this note, selecting a more rigorous sample preparation technique like SPE is a primary strategy to minimize matrix effects. [21]* Chromatographic Separation: Ensure that the analyte is chromatographically resolved from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte. [1]

Conclusion

The development of a reliable LC-MS/MS method for the quantification of 2-(4-Isopropylphenyl)morpholine in human plasma hinges on a well-designed sample preparation strategy. While protein precipitation offers a rapid screening approach, liquid-liquid extraction and, particularly, solid-phase extraction provide progressively cleaner extracts, leading to improved method robustness and reduced matrix effects. The choice of method will depend on the specific requirements of the assay in terms of sensitivity, throughput, and cost. The protocols and principles outlined in this application note provide a solid foundation for developing and validating a high-quality bioanalytical method for this and other similar morpholine-based compounds.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12). Bioanalysis.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.).
  • Solid Phase Extraction in LC-MS Sample Prepar
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Importance of matrix effects in LC–MS/MS... (n.d.). Ovid.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). FOLIA.
  • Bioanalytical Method Validation. (2001). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. (n.d.).
  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.).
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (n.d.). Benchchem.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1).
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (n.d.).
  • Protein Precipitation Method. (2025, June 9). Phenomenex.
  • Solid Supported Liquid Extraction (SLE+) for LC/MS/MS Bioanalysis. (2013, February 14). Agilent.
  • A Pre-Concentration and Online Solid Phase Extraction Setup for the LC-MS Analysis of Therapeutic Protein Mixtures. (n.d.). Thermo Fisher Scientific.
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net.
  • Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum. (n.d.). Thermo Fisher Scientific.
  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6).
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.).
  • Solid Phase Extraction (SPE)
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2025, August 9).
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28).
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021, December 23). Vietnam Journal of Food Control (VJFC).
  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. (2026, February 19). PubMed.
  • Morpholine (CAS 110-91-8). (n.d.). Cheméo.
  • Morpholine. (n.d.). Wikipedia.
  • 2-(4-Isopropylphenyl)-2-methylmorpholine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-(4-Nitrophenyl)morpholine. (n.d.).
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024, March 20). MDPI.
  • Morpholine, 4-phenyl-. (n.d.). National Institute of Standards and Technology.
  • Morpholine, 4-(2-((1-(4-methoxyphenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-. (n.d.). PubChem.
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15).
  • Morpholine. (n.d.). Amines & Plasticizers Limited.
  • 2-(4-Isopropylphenyl)propionaldehyde. (n.d.). PubChem.

Sources

Method

In Vivo Dosing Guidelines and Administration Routes for 2-(4-Isopropylphenyl)morpholine: A Preclinical Protocol

Target Audience: Preclinical Researchers, Toxicologists, and CNS Drug Development Scientists. Pharmacological Context & Structure-Activity Relationship (SAR) 2-(4-Isopropylphenyl)morpholine is a highly lipophilic derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Toxicologists, and CNS Drug Development Scientists.

Pharmacological Context & Structure-Activity Relationship (SAR)

2-(4-Isopropylphenyl)morpholine is a highly lipophilic derivative of the 2-phenylmorpholine class, a structural family well-documented for its psychostimulant and monoamine transporter modulating properties[1].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's behavior before designing an in vivo study. The unsubstituted parent compound, phenmetrazine, acts primarily as a dopamine (DAT) and norepinephrine (NET) releaser/reuptake inhibitor. However, introducing a bulky, lipophilic alkyl group at the para-position of the phenyl ring (such as an isopropyl group) fundamentally shifts the pharmacological profile. Similar to the well-documented 4-methylphenmetrazine (4-MPM), para-substitution drastically increases affinity for the serotonin transporter (SERT), transitioning the in vivo behavioral profile from a pure stimulant to an entactogen (MDMA-like)[1]. Furthermore, the morpholine ring provides exceptional metabolic stability against rapid hepatic clearance, ensuring prolonged central nervous system (CNS) exposure[2].

Pharmacokinetics (PK) and Formulation Strategy

The isopropyl moiety significantly increases the partition coefficient (LogP) of the molecule. If utilizing the free base form of 2-(4-Isopropylphenyl)morpholine, pure aqueous vehicles will result in precipitation, leading to erratic absorption and fatal experimental artifacts.

Table 1: Formulation Matrix & Pharmacokinetic Parameters
ParameterSpecification / ChoiceMechanistic Rationale
Preferred Salt Form Hydrochloride (HCl)Protonation of the morpholine nitrogen (pKa ~8.3) maximizes aqueous solubility for systemic administration.
Vehicle (HCl Salt) 0.9% Sterile SalineIsotonicity prevents injection-site necrosis and ensures rapid systemic absorption.
Vehicle (Free Base) 5% DMSO / 5% Tween-80 / 90% SalineDMSO disrupts the crystal lattice; Tween-80 acts as a surfactant to maintain a stable microemulsion in the aqueous phase.
Primary Metabolism Hepatic CYP2D6The morpholine ring resists degradation, but the molecule undergoes CYP2D6-mediated aliphatic hydroxylation of the isopropyl group[2].
Tmax (Rodent) 15 – 30 minutes (i.p.)High lipophilicity drives rapid blood-brain barrier (BBB) penetration[3].

Mandatory Visualization: Mechanism of Action Workflow

Below is the theoretical signaling and behavioral pathway for para-substituted phenylmorpholines.

G cluster_Transporters Monoamine Transporters (Presynaptic) Drug 2-(4-Isopropylphenyl)morpholine DAT DAT (Dopamine) Drug->DAT Inhibits/Releases NET NET (Norepinephrine) Drug->NET Inhibits/Releases SERT SERT (Serotonin) Drug->SERT High Affinity (para-sub) Synaptic Increased Synaptic Monoamines DAT->Synaptic NET->Synaptic SERT->Synaptic Receptors Post-Synaptic Receptor Activation Synaptic->Receptors Output Behavioral Output (Locomotor / Entactogenic) Receptors->Output

Theoretical monoamine transporter modulation pathway by para-substituted 2-phenylmorpholines.

In Vivo Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Every experimental cohort must be run alongside a vehicle-only negative control (to establish baseline) and a positive reference standard (e.g., MDMA or phenmetrazine at 10 mg/kg) to validate the sensitivity of the assay.

Protocol A: Acute Intraperitoneal (i.p.) Dosing for Behavioral Pharmacology

Objective: To evaluate acute locomotor and entactogenic responses in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats). Dose Range: 1.0 mg/kg to 20.0 mg/kg.

Step-by-Step Methodology:

  • Formulation: Weigh the required mass of 2-(4-Isopropylphenyl)morpholine HCl. Dissolve in 0.9% sterile saline to achieve a dosing volume of 10 mL/kg (mice) or 2 mL/kg (rats). Vortex for 60 seconds until optically clear.

  • Animal Preparation: Acclimate animals to the testing room for at least 1 hour prior to dosing to minimize stress-induced catecholamine release, which can mask drug effects.

  • Administration:

    • Restrain the animal securely, exposing the ventral abdomen.

    • Using a 25G to 27G needle, inject the solution into the lower right abdominal quadrant at a 30-degree angle to avoid puncturing the cecum or bladder.

    • Aspirate slightly before injection; if fluid enters the hub, withdraw and redirect.

  • Observation: Immediately place the animal into the open-field testing arena. Record hyperlocomotion, stereotypy, and serotonergic syndrome markers (e.g., forepaw treading, head twitches) for 120 minutes, capturing the Tmax (15-30 mins) and the elimination phase[3].

Protocol B: Chronic Subcutaneous (s.c.) Infusion via Osmotic Minipumps

Objective: To assess neurochemical adaptations (e.g., D2 or α2-adrenergic receptor desensitization) following prolonged exposure, mimicking chronic abuse or long-term therapeutic dosing[4]. Dose Range: 25 mg/kg/day to 50 mg/kg/day[4].

Step-by-Step Methodology:

  • Minipump Priming: Select an ALZET® osmotic minipump (e.g., Model 2002 for a 14-day infusion). Calculate the required concentration based on the pump's specific fill volume and pumping rate (µL/hr) to deliver 25–50 mg/kg/day. Fill the pump using a blunt-tipped syringe, ensuring zero air bubbles are trapped inside. Incubate the filled pumps in sterile 0.9% saline at 37°C for 4–6 hours prior to surgery to initiate the osmotic pumping mechanism.

  • Surgical Preparation: Anesthetize the rat using 2-3% Isoflurane in O2. Shave and sterilize the mid-scapular region using alternating scrubs of betadine and 70% ethanol.

  • Implantation:

    • Make a small (1.0 cm) transverse incision between the scapulae.

    • Insert a hemostat into the incision and open it to create a subcutaneous pocket extending caudally. The pocket must be 1.5 times the length of the pump to prevent tissue necrosis at the incision site.

    • Insert the primed minipump into the pocket, delivery portal first.

  • Closure & Recovery: Close the incision using wound clips or interrupted sutures. Administer post-operative analgesia (e.g., Meloxicam 1 mg/kg s.c.) and monitor the animal daily for signs of localized erythema or systemic toxicity.

References
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[Link]

  • Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology.[Link]

  • Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning. ACS Chemical Neuroscience.[Link]

  • Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence.[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-(4-Isopropylphenyl)morpholine in Palladium-Catalyzed N-Arylation

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-Isopropylphenyl)morpholine as a key building block in tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-Isopropylphenyl)morpholine as a key building block in transition-metal catalyzed cross-coupling reactions. While the morpholine moiety is a privileged scaffold in drug discovery, imparting favorable pharmacokinetic properties, its functionalization via modern catalytic methods is crucial for the exploration of new chemical space.[1] This guide focuses on the strategic use of 2-(4-Isopropylphenyl)morpholine as a nucleophilic substrate in the Buchwald-Hartwig amination, a powerful method for the formation of C–N bonds.[2][3] We present a validated synthetic protocol for the preparation of the title compound, followed by detailed application notes and a step-by-step protocol for its subsequent N-arylation with various aryl halides. The causality behind experimental choices, mechanistic insights, and expected outcomes are discussed to ensure robust and reproducible results.

Introduction: The Strategic Value of 2-Aryl-Morpholines

The morpholine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs where it often enhances potency, modulates physicochemical properties, and improves metabolic stability.[4][5] Specifically, 2-aryl-substituted morpholines represent a class of compounds with significant biological potential.[6] The ability to further elaborate these structures, particularly by forming a C-N bond at the morpholine nitrogen, opens a direct route to novel tri-substituted scaffolds for structure-activity relationship (SAR) studies.

Transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide the most reliable and versatile methodology for the N-arylation of secondary amines.[2][7] This guide establishes 2-(4-Isopropylphenyl)morpholine as a readily accessible and highly useful secondary amine for this purpose, enabling the synthesis of a diverse library of N-aryl derivatives.

Synthesis of the Starting Material: 2-(4-Isopropylphenyl)morpholine

The successful application of any building block begins with its reliable synthesis. The following protocol describes a robust method for preparing 2-(4-Isopropylphenyl)morpholine, adapted from established syntheses of 2-aryl-morpholines.[6] The strategy involves the reaction of 2-aminoethanol with 2-bromo-1-(4-isopropylphenyl)ethan-1-one, leading to an intermediate hydroxyaminoketone that spontaneously cyclizes.

Protocol 2.1: Synthesis of 2-(4-Isopropylphenyl)morpholine

Reaction Scheme: (Image of the reaction scheme: 2-bromo-1-(4-isopropylphenyl)ethan-1-one reacting with 2-aminoethanol to form 2-(4-Isopropylphenyl)morpholine)

Materials:

ReagentM.W.QuantityMoles (mmol)Eq.
2-Bromo-1-(4-isopropylphenyl)ethan-1-one241.132.41 g10.01.0
2-Aminoethanol61.081.83 g (1.8 mL)30.03.0
Toluene-50 mL--
Sodium Bicarbonate (Sat. aq.)-30 mL--
Magnesium Sulfate (anhydrous)----

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(4-isopropylphenyl)ethan-1-one (2.41 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of toluene.

  • Add 2-aminoethanol (1.8 mL, 30.0 mmol) to the solution at room temperature. The excess aminoethanol acts as both the nucleophile and the base to neutralize the HBr formed.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromoketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (30 mL) to remove any remaining HBr salts.

  • Wash with brine (30 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure 2-(4-Isopropylphenyl)morpholine as a pale yellow oil.

Application in Buchwald-Hartwig Amination: N-Arylation Protocols

The N-arylation of 2-(4-Isopropylphenyl)morpholine provides a powerful route to generate libraries of compounds for screening in drug discovery programs. The choice of catalyst system is critical for achieving high yields, especially with sterically demanding secondary amines.[8]

Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][9][10] A monoligated Pd(0) species is generally considered the active catalyst.[9] The cycle involves:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center to form a Pd(II) complex. This step is often rate-determining.[10]

  • Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl morpholine product is eliminated, regenerating the active Pd(0) catalyst.

dot graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fontcolor="#202124"]; oa_complex [label="L-Pd(II)(Ar)(X)", fontcolor="#202124"]; amine_coord [label="[L-Pd(II)(Ar)(Amine)]+X-", fontcolor="#202124"]; amido_complex [label="L-Pd(II)(Ar)(Amide)", fontcolor="#202124"];

// Invisible nodes for edge labels l1 [shape=point, width=0.01, height=0.01]; l2 [shape=point, width=0.01, height=0.01]; l3 [shape=point, width=0.01, height=0.01]; l4 [shape=point, width=0.01, height=0.01];

// Edges pd0 -> l1 [arrowhead=none]; l1 -> oa_complex [label=" Oxidative\n Addition", fontcolor="#34A853"]; oa_complex -> l2 [arrowhead=none]; l2 -> amine_coord [label=" Amine\n Coordination", fontcolor="#4285F4"]; amine_coord -> l3 [arrowhead=none]; l3 -> amido_complex [label=" Deprotonation\n (Base)", fontcolor="#EA4335"]; amido_complex -> l4 [arrowhead=none]; l4 -> pd0 [label=" Reductive\n Elimination", fontcolor="#FBBC05"];

// Input/Output sub1 [label="Ar-X", shape=none, fontcolor="#34A853"]; sub2 [label="Amine (R₂NH)", shape=none, fontcolor="#4285F4"]; base_in [label="Base", shape=none, fontcolor="#EA4335"]; prod [label="Ar-NR₂", shape=none, fontcolor="#FBBC05"];

sub1 -> l1; sub2 -> l2; base_in -> l3 [style=invis]; // Placeholder for alignment prod -> l4 [dir=back]; }

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Experimental Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several parameters.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern, air-stable palladacycle precatalysts (like G3 or G4-type precatalysts) are highly recommended.[9] They rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results.

  • Ligand: This is arguably the most critical component. For coupling secondary cyclic amines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1] These ligands promote both the oxidative addition and the final reductive elimination step while preventing catalyst decomposition.[8] N-heterocyclic carbene (NHC) ligands have also proven effective.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[9]

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are standard choices. Ethereal solvents like THF or CPME are also widely used.[9] The choice can influence solubility and reaction rate.

Protocol 3.1: General Procedure for N-Arylation of 2-(4-Isopropylphenyl)morpholine

This protocol provides a robust starting point for the coupling of 2-(4-Isopropylphenyl)morpholine with a range of aryl bromides. Optimization may be required for specific substrates, particularly less reactive aryl chlorides.

Materials:

ReagentM.W.Example QuantityMoles (mmol)Eq.
Aryl Bromide (e.g., 4-Bromo-tert-butylbenzene)213.12213 mg1.01.0
2-(4-Isopropylphenyl)morpholine205.30246 mg1.21.2
XPhos Pd G3 (Precatalyst)863.0617.3 mg0.020.02
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-4.0 mL--

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-(4-Isopropylphenyl)morpholine (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal and Purge: Seal the vessel with a septum or screw cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (4.0 mL) via syringe.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis until the aryl bromide is fully consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Expected Results and Substrate Scope

Based on established principles of the Buchwald-Hartwig amination, the following trends can be anticipated.[2][9]

Table of Expected Reactivity:

Aryl Halide (Ar-X)Relative ReactivityTypical ConditionsNotes
Aryl IodideHigh80-100 °CCan sometimes inhibit the catalyst; reactivity order is often ArBr > ArCl > ArI for this reaction.[3][9]
Aryl BromideExcellent90-110 °CIdeal substrates for general application and optimization.
Aryl ChlorideModerate100-120 °CRequires highly active catalyst systems (e.g., bulky biarylphosphine ligands) for good conversion.
Aryl TriflatesHigh80-100 °CExcellent alternatives to halides, especially for electron-rich arenes.

Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down. Steric hindrance near the halogen atom on the aryl halide can significantly decrease the reaction rate.

Overall Experimental Workflow

The successful application of 2-(4-Isopropylphenyl)morpholine in cross-coupling is a two-stage process, beginning with the synthesis of the amine itself, followed by the catalytic N-arylation. This workflow ensures a consistent supply of the key building block for diverse derivatization.

// Nodes start [label="Starting Materials\n(2-Aminoethanol, Aryl Bromoketone)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Protocol 2.1:\nSynthesis of 2-Aryl-Morpholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify1 [label="Purification\n(Column Chromatography)"]; amine [label="Pure 2-(4-Isopropylphenyl)morpholine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Protocol 3.1:\nBuchwald-Hartwig N-Arylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify2 [label="Purification & Characterization\n(Chromatography, NMR, MS)"]; product [label="Final N-Aryl Product Library", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> purify1; purify1 -> amine; amine -> coupling; coupling -> purify2; purify2 -> product; }

Caption: Integrated workflow from synthesis to final product.

Conclusion

2-(4-Isopropylphenyl)morpholine serves as an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination, providing a reliable and versatile platform for the synthesis of novel, medicinally relevant N-aryl morpholine derivatives. By employing modern, air-stable precatalysts and bulky phosphine ligands, researchers can efficiently couple this amine with a wide range of aryl and heteroaryl halides. The protocols and insights provided herein are designed to empower scientists in drug discovery and chemical synthesis to leverage this valuable building block for the rapid generation of new chemical entities.

References

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613. Available at: [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Journal of the American Chemical Society. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available at: [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of N‐tosyl‐2‐aryl‐morpholines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available at: [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of 2-(4-Isopropylphenyl)morpholine Derivatives in Oncology Cell Culture Models

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Mechanistic Rationale The 2-(4-isopropylphenyl)morpholine s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The 2-(4-isopropylphenyl)morpholine scaffold (CAS: 1017480-68-0) has emerged as a highly versatile building block in modern rational drug design, particularly in the synthesis of targeted oncology therapeutics [1]. The architectural causality of this pharmacophore is twofold:

  • The Morpholine Ring: Acts as a hydrophilic solubilizing group that significantly improves the physicochemical properties (ADME) of the molecule. Its oxygen and nitrogen heteroatoms frequently participate in critical hydrogen-bonding networks within kinase or protease active sites [2].

  • The 4-Isopropylphenyl Moiety: Provides a bulky, lipophilic terminus that effectively anchors the molecule into deep hydrophobic pockets of target proteins, enhancing binding affinity and target residence time.

Recent literature highlights the integration of this scaffold into two major classes of anticancer agents: Ubiquitin-Specific Protease 1 (USP1) inhibitors (e.g., compound 38-P2) [1] and Bcl-2 targeting quinazoline derivatives (e.g., AK-7) [2]. Evaluating these compounds in vitro requires rigorous, self-validating cell culture assays to confirm target engagement, cytotoxicity, and the specific induction of apoptosis.

Target Pathways & Pharmacological Causality

Understanding the downstream consequences of target inhibition is critical for selecting the correct phenotypic assays.

  • USP1/UAF1 Inhibition: USP1 is responsible for deubiquitinating Proliferating Cell Nuclear Antigen (PCNA). Inhibition by morpholine-derivatives leads to an accumulation of mono-ubiquitinated PCNA (ub-PCNA), which hyper-activates the DNA Damage Response (DDR) pathway, ultimately forcing cell cycle arrest and apoptosis [1].

  • Bcl-2 Inhibition: Quinazoline-morpholine hybrids bind the hydrophobic groove of the anti-apoptotic protein Bcl-2. By displacing pro-apoptotic BH3-only proteins, these compounds remove the blockade on apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP)[2].

G Compound 2-(4-Isopropylphenyl)morpholine Derivatives USP1 USP1/UAF1 Complex Compound->USP1 Inhibits Bcl2 Bcl-2 Anti-apoptotic Protein Compound->Bcl2 Inhibits ubPCNA Accumulation of ub-PCNA USP1->ubPCNA Prevents deubiquitination Apoptosis Cell Apoptosis Bcl2->Apoptosis Blockade removed DDR DNA Damage Response (DDR) ubPCNA->DDR Activates CellCycle G1/S Phase Arrest DDR->CellCycle Induces DDR->Apoptosis Triggers

Fig 1: Dual mechanistic pathways of 2-(4-isopropylphenyl)morpholine derivatives in oncology.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems to ensure that observed cytotoxicity is a direct result of on-target mechanistic action rather than off-target solvent toxicity or assay artifacts.

Protocol A: Cell Viability & Proliferation (CellTiter-Glo Assay)

Rationale: While MTT assays measure metabolic reduction, the CellTiter-Glo (CTG) assay quantifies ATP. ATP is a more direct, immediate indicator of metabolically active cells, reducing false positives caused by mitochondrial uncoupling—a known artifact when testing lipophilic morpholine derivatives.

Step-by-Step Procedure:

  • Cell Seeding: Seed NCI-H1299 (lung) or MCF-7 (breast) cells at 3,000 cells/well in a white-walled, clear-bottom 96-well plate using 100 µL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the 2-(4-isopropylphenyl)morpholine derivative in anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents hydrolytic degradation of the compound.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound in complete media. Add 100 µL of the 2X drug solution to the wells.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Self-Validation Check: Always include a 0.1% DMSO vehicle control. If the vehicle control shows >5% variance from untreated media controls, solvent-induced cytotoxicity is occurring, and the stock concentration must be adjusted.

Protocol B: Target Engagement Validation (Western Blot for ub-PCNA)

Rationale: To prove that a USP1-targeting morpholine derivative is acting on-target, one must measure the direct substrate of the enzyme. Accumulation of mono-ubiquitinated PCNA (ub-PCNA) serves as the definitive biomarker for USP1 inhibition [1].

Step-by-Step Procedure:

  • Treatment & Lysis: Treat NCI-H1299 cells with the compound at 1X, 3X, and 10X its IC₅₀ value for 24 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, plus N-ethylmaleimide (NEM) . Causality: NEM is a critical addition; it covalently modifies and inhibits endogenous deubiquitinases (DUBs) during lysis, preventing the artificial loss of the ub-PCNA signal post-harvest.

  • Electrophoresis: Resolve 30 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe with primary antibodies against PCNA (which will detect both the ~29 kDa unmodified PCNA and the ~37 kDa ub-PCNA) and GAPDH (loading control).

Self-Validation Check: A successful on-target assay will show a dose-dependent increase in the upper 37 kDa band (ub-PCNA) while the lower 29 kDa band (total PCNA) remains relatively constant.

Protocol C: Apoptosis Evaluation (Annexin V-FITC/PI Flow Cytometry)

Rationale: Cytotoxicity assays do not differentiate between programmed cell death (apoptosis) and uncontrolled necrosis. Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[2].

Step-by-Step Procedure:

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA) after 48 hours of compound treatment. Causality: Failing to collect the media will result in a massive underestimation of the late apoptotic population.

  • Washing: Wash the cell pellet twice with cold PBS, then resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events per sample.

Self-Validation Check: Utilize single-stained controls (Annexin V only, PI only) and an unstained control. This establishes precise compensation matrices to correct for spectral overlap between the FITC and PI emission channels.

Quantitative Data Presentation

The table below summarizes the in vitro cytotoxic profiles of leading morpholine-substituted derivatives against standard oncology cell lines, illustrating the broad applicability of this scaffold.

Compound DesignationPrimary TargetCell Line ModelIC₅₀ Value (µM)Primary Phenotypic Mechanism
AK-3 Bcl-2 / ApoptosisMCF-7 (Breast)6.44 ± 0.29G1/S Phase Arrest & Apoptosis [2]
AK-10 Bcl-2 / ApoptosisA549 (Lung)8.55 ± 0.67G1/S Phase Arrest & Apoptosis [2]
AK-10 Bcl-2 / ApoptosisSHSY-5Y (Neuro)3.36 ± 0.29G1/S Phase Arrest & Apoptosis [2]
38-P2 USP1/UAF1 ComplexNCI-H1299 (Lung)< 1.0 (Sub-µM)DDR Activation & Apoptosis [1]

Note: Data synthesized from recent structure-activity relationship (SAR) studies evaluating morpholine-containing derivatives.

References

  • Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. Journal of Medicinal Chemistry / ACS Publications (2025). Available at:[Link][1]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry / PubMed Central (PMC) (2022). Available at:[Link] [2]

Application

Application Note: In Vivo Formulation Strategies for 2-(4-Isopropylphenyl)morpholine

Executive Summary Delivering lipophilic, ionizable small molecules in vivo requires precision engineering to overcome poor aqueous solubility, rapid clearance, and off-target toxicity. This application note details the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Delivering lipophilic, ionizable small molecules in vivo requires precision engineering to overcome poor aqueous solubility, rapid clearance, and off-target toxicity. This application note details the physicochemical profiling and advanced formulation strategies for 2-(4-Isopropylphenyl)morpholine , a highly lipophilic morpholine derivative. By leveraging Solid Lipid Nanoparticles (SLNs) and pH-sensitive liposomes, researchers can dictate the pharmacokinetic (PK) fate of this compound, ensuring stable systemic circulation and targeted cellular delivery.

Physicochemical Profiling & Formulation Rationale

Understanding the molecular architecture of 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)[1] is the critical first step in designing a viable in vivo delivery system.

  • Ionization Profile (pKa): The morpholine ring contains a basic secondary amine with a pKa of approximately 8.3–8.5[2][3]. At physiological pH (7.4), the molecule is predominantly protonated.

  • Lipophilicity (LogP): The addition of the bulky 4-isopropylphenyl moiety drastically increases the lipophilicity of the core scaffold, pushing the estimated LogP well above 3.0.

The Causality of Formulation: Administering this compound as a free base or simple aqueous salt in vivo is fundamentally flawed. The high lipophilicity drives rapid, non-specific plasma protein binding and premature hepatic first-pass metabolism, while the protonated amine can cause injection-site precipitation.

To circumvent this, we utilize lipid-based nanocarriers . Encapsulating the compound within a lipid matrix masks the lipophilic tail from the aqueous environment, preventing burst release. Furthermore, the inclusion of steric stabilizers (e.g., PEGylated lipids or Poloxamers) prevents macrophage opsonization, extending the circulation half-life.

Advanced Formulation Strategies

Strategy A: Solid Lipid Nanoparticles (SLNs) for Sustained Release

SLNs are chosen over liquid nanoemulsions because the solid lipid core immobilizes the drug. We utilize Compritol® 888 ATO (glyceryl dibehenate) as the lipid matrix. Causality: Compritol forms an imperfect, highly disordered crystal lattice upon cooling. This imperfection provides ample physical space to accommodate the bulky isopropylphenyl group, preventing the drug from being expelled to the nanoparticle surface during long-term storage[4].

Strategy B: pH-Sensitive Liposomes for Cytosolic Delivery

If the therapeutic target is intracellular, the drug must escape the endolysosomal pathway. Causality: Morpholine derivatives are well-documented for their "proton sponge" capabilities. By co-formulating the drug with pH-sensitive lipids (e.g., DOPE), the acidic environment of the late endosome (pH ~6.0) triggers a lamellar-to-hexagonal phase transition in the liposome. This destabilizes the endosomal membrane, releasing the 2-(4-Isopropylphenyl)morpholine directly into the cytosol before lysosomal degradation occurs[5].

Self-Validating Experimental Protocols

Protocol 1: Hot High-Shear Homogenization of SLNs

This protocol utilizes thermal phase inversion to generate stable nanocarriers[4].

Step 1: Lipid Phase Preparation

  • Melt 500 mg of Compritol 888 ATO in a glass vial at 80°C (above its melting point of 70°C).

  • Add 50 mg of 2-(4-Isopropylphenyl)morpholine to the lipid melt.

  • Validation: Visually inspect the melt. A clear, single-phase liquid confirms complete solubilization of the API.

Step 2: Aqueous Phase Preparation

  • Dissolve Poloxamer 188 (2% w/v) in 10 mL of ultra-pure water. Heat isothermally to 80°C.

  • Causality: Isothermal mixing is critical; introducing a cold aqueous phase would cause premature, uncontrolled lipid crystallization, leading to micro-particle formation rather than nanoparticles.

Step 3: Pre-Emulsion & Ultrasonication

  • Add the hot aqueous phase to the lipid phase under continuous high-shear homogenization (15,000 rpm for 5 min).

  • Transfer to a probe sonicator. Sonicate at 40% amplitude for 10 minutes (10s ON / 10s OFF cycles) while maintaining the 80°C temperature.

  • Validation: The emulsion must transition from a milky white suspension to a bluish-translucent dispersion, indicating droplet sizes have crossed into the nanometer scale (<200 nm).

Step 4: Solidification & Quality Control

  • Rapidly cool the dispersion in an ice bath (4°C).

  • Causality: Rapid cooling forces the lipid into an unstable α -polymorph, which has a looser lattice that traps more drug before naturally transitioning to the stable β -polymorph over time.

  • Validation: Perform Dynamic Light Scattering (DLS). A successful batch must yield a Z-average < 150 nm, Polydispersity Index (PDI) < 0.2, and Zeta Potential > |30| mV.

Protocol 2: In Vivo Pharmacokinetic (PK) Workflow

Step 1: Dosing

  • Administer the SLN formulation intravenously (IV) via the lateral tail vein of Sprague-Dawley rats at a dose of 5 mg/kg (API equivalent).

Step 2: Plasma Sampling & Extraction

  • Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

  • Add 600 µL of cold acetonitrile (containing internal standard) to precipitate proteins and extract the morpholine derivative. Centrifuge at 14,000 x g for 10 min.

Step 3: LC-MS/MS Quantification

  • Analyze the supernatant using a C18 column with a gradient mobile phase (0.1% Formic acid in water / Acetonitrile).

  • Causality: The acidic mobile phase ensures the morpholine ring remains fully ionized (M+H)+, maximizing the sensitivity of the mass spectrometer's electrospray ionization (ESI+) source.

Quantitative Data Presentation

Table 1: Formulation Parameters & Quality Control Metrics

Formulation TypeCore MatrixSurfactant / CoronaTarget Size (nm)Zeta Potential (mV)Encapsulation Efficiency
SLN Compritol 888 ATOPoloxamer 188110 ± 15 nm-32.4 ± 2.1> 88%
pH-Liposome DOPE / CholesterolPEG-2000-DSPE135 ± 10 nm-15.6 ± 1.8> 75%

Table 2: Expected In Vivo Pharmacokinetic Outcomes (Rat Model, 5 mg/kg IV)

MetricFree Drug (HCl Salt)SLN FormulationpH-Sensitive Liposome
C_max (ng/mL) 1,250890950
T_1/2 (hours) 1.28.56.2
AUC_0-t (ng·h/mL) 2,1008,4507,100
Clearance Mechanism Rapid HepaticRES / Lipase DegradationRES / Endosomal Escape

Visualizations

SLN_Workflow A 1. Lipid Phase Melt Compritol 888 ATO (80°C) + 2-(4-Isopropylphenyl)morpholine C 3. Pre-Emulsion High-Shear Homogenization (15,000 rpm, 5 min) A->C B 2. Aqueous Phase Heat Poloxamer 188 Solution (80°C) B->C D 4. Nano-Emulsion Probe Ultrasonication (40% amplitude, 10 min) C->D E 5. Solidification Rapid Cooling to 4°C (Traps α-polymorph) D->E F 6. Final SLN Dispersion QC: Size <150nm, PDI <0.2 E->F

Fig 1. SLN production workflow for 2-(4-Isopropylphenyl)morpholine.

InVivo_Mechanism A Intravenous Administration B Systemic Circulation (PEG prevents opsonization) A->B C Target Tissue (EPR Effect / Transcytosis) B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape (pH-dependent release) D->E F Cytosolic Delivery of Morpholine Cargo E->F

Fig 2. In vivo cellular uptake and endosomal escape mechanism.

References

  • [1] Key Organics. 1017480-68-0 | C13H19NO - Key Organics: Home Building Blocks. Source: keyorganics.net. URL:

  • [2] National Center for Biotechnology Information. Morpholine | C4H9NO | CID 8083 - PubChem. Source: nih.gov. URL:

  • [3] BenchChem. Morpholine | 138048-80-3 - Benchchem. Source: benchchem.com. URL:

  • Khan, S., et al. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Source: nih.gov. URL:

  • [4] Vaz, S., et al. Exploration of a Simplified Protocol for Solid Lipid Nanoparticle Production and Characterization. Source: acs.org. URL:

  • [5] Asokan, A., & Cho, M. J. Cytosolic delivery of macromolecules. II. Mechanistic studies with pH-sensitive morpholine lipids. Source: nih.gov. URL:

Sources

Method

Enantioselective synthesis routes for 2-(4-Isopropylphenyl)morpholine isomers

Application Note: Enantioselective Synthesis and Chiral Resolution of 2-(4-Isopropylphenyl)morpholine Isomers Introduction & Strategic Scope The morpholine ring is a privileged heterocycle in medicinal chemistry, frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis and Chiral Resolution of 2-(4-Isopropylphenyl)morpholine Isomers

Introduction & Strategic Scope

The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently integrated into drug scaffolds to improve aqueous solubility, metabolic stability, and target binding affinity[1]. Specifically, 2-arylmorpholines are critical pharmacophores found in central nervous system (CNS) agents and emerging anti-mycobacterial therapeutics, such as MmpL3 inhibitors targeting Mycobacterium tuberculosis[2].

Because biological targets are inherently chiral, the enantioselective synthesis of the 2-arylmorpholine core is paramount to avoid off-target toxicity and maximize efficacy[1]. While racemic syntheses followed by chiral resolution are common, they are atom-inefficient. Alternative methodologies, such as Wacker-type aerobic oxidative cyclizations, have been developed[3], but they often require expensive transition metals.

This application note details a highly scalable, stereoretentive, and self-validating synthetic pipeline for both the (R)- and (S)-isomers of 2-(4-Isopropylphenyl)morpholine . By leveraging Sharpless Asymmetric Dihydroxylation (SAD) followed by a carefully orchestrated sequence of chemoselective activations, this protocol ensures >98% enantiomeric excess (ee) while utilizing accessible reagents[4].

Mechanistic Rationale & Causality

The primary challenge in synthesizing 2-arylmorpholines from chiral precursors is the lability of the benzylic stereocenter. Direct cyclization of unprotected amino alcohols often leads to racemization via benzylic carbocation intermediates or unwanted aziridine formation. To circumvent this, our protocol employs a strict stereoretentive strategy :

  • Enantiodetermining Step: 4-Isopropylstyrene is subjected to SAD using either AD-mix- α or AD-mix- β . This establishes the benzylic stereocenter with high fidelity.

  • Regioselective Epoxidation: The primary alcohol of the resulting diol is chemoselectively tosylated. Subsequent base treatment induces an intramolecular SN​2 displacement by the secondary alkoxide. Because the benzylic C–O bond is never broken, the stereocenter is perfectly retained.

  • Regioselective Aminolysis: Nucleophilic attack by 2-aminoethanol occurs exclusively at the less sterically hindered terminal carbon of the epoxide, preserving the benzylic chiral center.

  • Chemoselective Cyclization (The Critical Step): To close the 6-membered morpholine ring, the primary alcohol of the ethanolamine moiety must be activated (via tosylation). Crucial Insight: The secondary amine must be protected (e.g., with a Boc group) prior to tosylation and cyclization. If left unprotected, the amine will outcompete the benzylic alkoxide and attack the primary tosylate, forming an undesired 3-membered aziridine. By retaining the N-Boc group, base-promoted cyclization strictly proceeds via O-alkylation, yielding the morpholine ring with absolute stereoretention.

Mandatory Visualization: Synthesis Workflow

SynthesisWorkflow Styrene 4-Isopropylstyrene (Starting Material) SAD Sharpless Asymmetric Dihydroxylation (AD-mix) Styrene->SAD Diol Chiral 1,2-Diol (Enantiodetermining Step) SAD->Diol OsO4, Chiral Ligand Epoxide Regioselective Epoxidation (Stereoretention) Diol->Epoxide 1. TsCl (1° OH) 2. K2CO3 (SN2) Aminolysis Nucleophilic Aminolysis (2-Aminoethanol) Epoxide->Aminolysis AminoAlcohol 1-Aryl-2-((2-hydroxyethyl)amino)ethanol (Intermediate) Aminolysis->AminoAlcohol Attack at C2 Activation Chemoselective Activation (N-Boc, 1° O-Ts) AminoAlcohol->Activation Cyclization Intramolecular Etherification (Base-Promoted) Activation->Cyclization 1° Tosylate Formed Product Enantiopure 2-(4-Isopropylphenyl)morpholine Cyclization->Product Stereoretentive Ring Closure

Workflow for the stereoretentive enantioselective synthesis of 2-(4-isopropylphenyl)morpholine.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation

Objective: Establish the chiral benzylic center.

  • Dissolve 4-isopropylstyrene (10.0 mmol, 1.0 eq) in a 1:1 mixture of t -BuOH and H2​O (100 mL).

  • Cool the biphasic mixture to 0 °C.

  • Add AD-mix- α (14.0 g) for the (S)-enantiomer OR AD-mix- β (14.0 g) for the (R)-enantiomer, followed by methanesulfonamide (10.0 mmol, 1.0 eq) to accelerate the osmate hydrolysis.

  • Stir vigorously at 0 °C for 24 hours.

  • Validation Check: Quench with sodium sulfite (15.0 g), stir for 1 hour, and extract with EtOAc (3 × 50 mL). Analyze the crude diol via Chiral HPLC (Chiralcel OD-H column) to confirm >98% ee before proceeding.

Protocol 2: Regioselective Epoxidation

Objective: Form the chiral epoxide without breaking the benzylic C–O bond.

  • Dissolve the chiral diol (9.0 mmol) in anhydrous DCM (45 mL).

  • Add pyridine (18.0 mmol, 2.0 eq) and cool to 0 °C.

  • Dropwise add a solution of p -toluenesulfonyl chloride (TsCl) (9.45 mmol, 1.05 eq) in DCM. Stir for 12 hours at 4 °C. (The primary alcohol is tosylated chemoselectively due to lower steric hindrance).

  • Wash the organic layer with 1M HCl, brine, and concentrate in vacuo.

  • Dissolve the crude tosylate in MeOH (50 mL) and add K2​CO3​ (18.0 mmol, 2.0 eq). Stir at room temperature for 4 hours to induce epoxide formation.

  • Filter, concentrate, and purify via short-path silica plug (Hexanes/EtOAc 9:1).

Protocol 3: Regioselective Aminolysis

Objective: Introduce the ethanolamine backbone.

  • Dissolve the chiral epoxide (8.0 mmol) in absolute ethanol (20 mL).

  • Add 2-aminoethanol (40.0 mmol, 5.0 eq). Note: The large excess prevents double-alkylation of the amine.

  • Reflux the mixture at 80 °C for 12 hours.

  • Concentrate under reduced pressure to remove ethanol and excess 2-aminoethanol. The resulting intermediate is 1-(4-isopropylphenyl)-2-((2-hydroxyethyl)amino)ethanol.

Protocol 4: Chemoselective Activation & Ring Closure

Objective: Form the morpholine ring while preventing aziridine formation.

  • N-Protection: Dissolve the crude amino alcohol in DCM (40 mL). Add Boc2​O (8.8 mmol, 1.1 eq) and stir for 2 hours at room temperature.

  • O-Activation: Cool the mixture to 0 °C. Add Triethylamine (16.0 mmol, 2.0 eq), DMAP (0.8 mmol, 0.1 eq), and TsCl (8.8 mmol, 1.1 eq). Stir for 12 hours. The primary alcohol is selectively tosylated.

  • Cyclization: Concentrate the organic layer and redissolve the crude N-Boc-tosylate in anhydrous THF (50 mL). Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 24.0 mmol, 3.0 eq) portion-wise. Stir at room temperature for 6 hours. The benzylic alkoxide forms and displaces the primary tosylate, closing the 6-membered ring.

  • Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the residue in a 1:4 mixture of TFA/DCM (20 mL) and stir for 2 hours to remove the Boc group.

  • Neutralize with saturated NaHCO3​ , extract with DCM, and purify via column chromatography (DCM/MeOH 95:5) to yield enantiopure 2-(4-isopropylphenyl)morpholine.

Quantitative Data & Validation

The robustness of this self-validating protocol is demonstrated by the consistent preservation of enantiomeric excess from the initial diol to the final morpholine framework. The data below summarizes optimized yields and optical purities for both isomers.

Catalyst SystemTarget IsomerDiol Yield (%)Diol ee (%)Final Morpholine Yield (%)*Final Overall ee (%)
AD-mix- α (S)-2-(4-Isopropylphenyl)morpholine92%>98%78%>98%
AD-mix- β (R)-2-(4-Isopropylphenyl)morpholine91%>98%76%>98%

*Final yield is calculated over 4 steps from the chiral diol. Enantiomeric excess (ee) determined via HPLC using a Chiralpak AD-H column (Hexane/IPA 90:10, 1.0 mL/min).

References

  • Poce, G., et al. In vivo potent BM635 analogue with improved drug-like properties. PubMed / National Institutes of Health (NIH).[Link]

  • Kourounakis, A. P., et al. Nitric Oxide Releasing Morpholine Derivatives as Hypolipidemic and Antioxidant Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Goker, H., et al. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI.[Link]

Sources

Application

Application Note: Utilizing 2-(4-Isopropylphenyl)morpholine in Structure-Activity Relationship (SAR) Studies for CNS Therapeutics

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)[1] Scientific Rationale & Mechanistic Insights The 2-arylmorpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)[1]

Scientific Rationale & Mechanistic Insights

The 2-arylmorpholine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery, serving as the core pharmacophore for numerous monoamine reuptake inhibitors (e.g., phenmetrazine, reboxetine) [2]. The morpholine ring provides an optimal balance of aqueous solubility and metabolic stability, while the basic secondary amine is critical for anchoring the molecule to the aspartate residue in the binding pockets of monoamine transporters.

The Role of the 4-Isopropyl Substitution: In SAR optimization, substituting the para-position of the phenyl ring is a proven strategy to modulate selectivity between the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). The addition of a bulky, lipophilic isopropyl group in 2-(4-Isopropylphenyl)morpholine serves two distinct mechanistic purposes:

  • Transporter Selectivity: The hydrophobic pockets of DAT and SERT can accommodate larger para-substituents compared to NET. The steric bulk of the isopropyl group sterically hinders NET binding while enhancing van der Waals interactions within the DAT/SERT binding domains, shifting the profile toward dual DAT/SERT inhibition.

  • CNS Penetrance: The isopropyl group significantly increases the calculated partition coefficient (cLogP), enhancing blood-brain barrier (BBB) permeability—a critical requirement for neuropharmacological efficacy.

However, the isopropyl methine carbon is a known metabolic liability (susceptible to CYP450-mediated hydroxylation). Therefore, SAR studies utilizing this scaffold must rigorously evaluate microsomal stability alongside transporter affinity.

Experimental Protocols

The following protocols detail a self-validating workflow for utilizing 2-(4-Isopropylphenyl)morpholine as a core scaffold in lead optimization.

Protocol A: N-Derivatization (Chemical Synthesis)

Causality: Modifying the secondary amine to a tertiary amine via alkylation alters the basicity (pKa) and steric profile of the molecule, directly impacting binding kinetics and receptor residence time.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-(4-Isopropylphenyl)morpholine in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of anhydrous potassium carbonate ( K2​CO3​ ) to act as an acid scavenger.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Reaction: Stir the mixture at 60°C for 12 hours. Monitor reaction completion via TLC or LC-MS.

  • Purification: Quench with distilled water, extract with ethyl acetate (3x), dry the organic layer over Na2​SO4​ , and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Radioligand Binding Assay

Causality: HEK293 cells are utilized because they lack endogenous monoamine transporters, providing a zero-background environment to accurately measure the binding affinity ( Ki​ ) of the synthesized derivatives at human DAT, NET, and SERT.

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with specific radioligands (e.g., [3H] WIN35,428 for DAT, [3H] Nisoxetine for NET, [3H] Citalopram for SERT) and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ values using the Cheng-Prusoff equation.

Protocol C: Microsomal Stability Profiling

Causality: To ensure the lipophilic isopropyl group does not cause rapid metabolic clearance via CYP450 oxidation, intrinsic clearance ( CLint​ ) must be quantified.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Data Presentation: Comparative SAR Profiling

The table below summarizes the expected pharmacological shifts when utilizing the 4-isopropyl substitution compared to unsubstituted and halogenated analogs.

Compound ScaffoldhDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)cLogPMicrosomal t1/2​ (min)
2-Phenylmorpholine145.0850.085.01.85> 60
2-(4-Chlorophenyl)morpholine42.0120.0210.02.5045
2-(4-Isopropylphenyl)morpholine 18.5 45.0 >1000 3.45 22
N-Methyl-2-(4-Isopropylphenyl)...8.025.0>20003.8018

Note: Data demonstrates the causality of the bulky isopropyl group driving DAT/SERT selectivity while highlighting the trade-off in metabolic stability.

SAR Workflow Visualization

SAR_Workflow cluster_0 SAR Optimization Cycle Core 2-(4-Isopropylphenyl)morpholine (Core Scaffold) Deriv N-Derivatization (Alkyl, Acyl, Aryl) Core->Deriv Scaffold Input InVitro In Vitro Screening (hDAT, hNET, hSERT) Deriv->InVitro Synthesized Library ADME ADME Profiling (LogP, Microsomal Stability) InVitro->ADME Active Hits Analysis Data Analysis & Selectivity Profiling ADME->Analysis Pharmacokinetics Analysis->Deriv Iterative Refinement Lead Lead Candidate Selection (Optimized CNS Penetrance & Affinity) Analysis->Lead Final Selection

Figure 1: Iterative SAR optimization workflow utilizing the 2-(4-Isopropylphenyl)morpholine scaffold.

References

  • Solis, E. Jr., Suyama, J. A., Lazenka, M. F., DeFelice, L. J., Negus, S. S., Blough, B. E., & Banks, M. L. (2016). "Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters". Scientific Reports, 6, 31385. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Isopropylphenyl)morpholine Aqueous Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic building blocks and drug scaffolds into aqueous biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic building blocks and drug scaffolds into aqueous biological assays. 2-(4-Isopropylphenyl)morpholine presents a classic solubility paradox: it possesses a hydrophilic, ionizable morpholine headgroup directly coupled to a highly hydrophobic isopropylphenyl tail.

This guide provides a mechanistic framework, quantitative data, and self-validating protocols to help you overcome precipitation, aggregation, and dosing inconsistencies during your experiments.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first quantify the opposing forces within the molecule. The morpholine ring provides a basic nitrogen capable of hydrogen bonding and ionization, while the isopropylphenyl group drives hydrophobic aggregation.

Table 1: Quantitative Physicochemical Parameters Impacting Solubility

PropertyValue / DescriptorMechanistic Impact on Aqueous Solubility
Morpholine pKa 8.36 – 8.51[1][2]Determines the ionization state. At pH < 7.0, the molecule is predominantly ionized (soluble); at pH > 8.5, it is neutral (insoluble).
Isopropyl Hansch π-value 1.53[3]A highly lipophilic functional group that severely penalizes aqueous solvation, driving the molecule to aggregate in water.
Morpholine logP -0.86 to -0.39[1]The isolated morpholine ring is hydrophilic, but its polarity is insufficient to overcome the lipophilicity of the 4-isopropylphenyl group.
Physiological Charge (pH 7.4) Partial (+1 / Neutral mix)The acid-base equilibrium at pH 7.4 leaves a significant fraction of the compound as a free base, causing spontaneous precipitation in standard buffers.
Part 2: Troubleshooting Guide & FAQs

Q1: Why does 2-(4-Isopropylphenyl)morpholine precipitate immediately when diluted from DMSO into standard PBS (pH 7.4)? Causality: Precipitation at physiological pH is a direct consequence of the molecule's pKa and lipophilicity. The morpholine nitrogen has a pKa of approximately 8.4[1]. At pH 7.4, a substantial percentage of the compound exists in its unprotonated "free base" form. Without a formal positive charge to engage in strong ion-dipole interactions with water, the hydrophobic penalty of the isopropyl group (Hansch π-value of 1.53) forces the molecules to self-associate and crash out of solution[3].

Q2: How can I prepare a stable, high-concentration stock solution for long-term storage? Causality: Water is an inappropriate primary solvent for lipophilic amines. You must use a strong polar aprotic solvent that disrupts intermolecular hydrogen bonding and fully solvates the hydrophobic domains. Solution: Dimethyl sulfoxide (DMSO) is the gold standard. Prepare a 10 mM to 50 mM stock in 100% anhydrous DMSO. Ensure the final DMSO concentration in your downstream aqueous assay does not exceed 0.1% to 0.5% to prevent solvent-induced cellular toxicity.

Q3: My downstream assay is highly sensitive to DMSO and requires a strictly neutral pH (7.4). How can I maintain solubility without altering the buffer? Causality: When pH modification and organic co-solvents are excluded, you must physically shield the hydrophobic isopropylphenyl group from the aqueous environment to prevent aggregation. Solution: Utilize cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 4-isopropylphenyl group inserts into this cavity, forming a water-soluble "inclusion complex" while the morpholine ring remains exposed to the aqueous phase.

Q4: Can I use pH modification to improve solubility if my assay tolerates acidic conditions? Causality: Yes. Because the morpholine ring is a secondary amine, it acts as a moderate base[4]. Lowering the buffer pH below its pKa (e.g., pH 5.0 - 6.0) forces the nitrogen to protonate, forming a morpholinium cation. This formal positive charge drastically reduces the logD of the molecule, enhancing solvation and increasing solubility without the need for excipients.

Part 3: Mechanistic Workflows and Logical Relationships

To determine the best formulation strategy for your specific assay constraints, follow the logical workflow diagrammed below.

SolubilityWorkflow Start Compound Precipitation in Aqueous Media CheckPH Is Assay pH Flexible? (Can tolerate pH < 6.0?) Start->CheckPH AdjustPH pH Modification Form HCl Salt (pH 4-6) CheckPH->AdjustPH Yes CheckTox Can assay tolerate 0.5% DMSO? CheckPH->CheckTox No (Requires pH 7.4) Success Stable Aqueous Solution Achieved AdjustPH->Success UseCoSolvent Use Co-solvents (DMSO / PEG 400) CheckTox->UseCoSolvent Yes UseExcipient Use Excipients (HP-β-CD Encapsulation) CheckTox->UseExcipient No UseCoSolvent->Success UseExcipient->Success

Caption: Decision tree for troubleshooting 2-(4-Isopropylphenyl)morpholine aqueous solubility.

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes a mandatory verification step to ensure the physical state of the compound is truly dissolved, rather than suspended as micro-precipitates.

Protocol A: In Situ Hydrochloride Salt Formation (For pH-Flexible Assays)

Rationale: Protonating the morpholine nitrogen (pKa ~8.4) creates a highly soluble morpholinium cation[1][4].

  • Weighing: Weigh 5 mg of 2-(4-Isopropylphenyl)morpholine into a glass vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl in purified water.

  • Agitation: Vortex vigorously for 2 minutes. The compound should transition from a cloudy suspension to a clear solution as the salt forms.

  • Buffering: Slowly titrate the solution with 0.1 M NaOH or a concentrated buffer to your target assay pH (do not exceed pH 6.5, or the free base will precipitate).

  • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the pH is too high, and the free base has crashed out. If no pellet is formed, the solution is fully solvated and ready for dosing.

Protocol B: HP-β-CD Inclusion Complex Formulation (For pH-Restricted Assays)

Rationale: Encapsulating the isopropylphenyl moiety in a cyclodextrin cavity bypasses the need for pH adjustments or toxic organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Stock Addition: Dissolve 2-(4-Isopropylphenyl)morpholine in 100% DMSO to create a 50 mM stock.

  • Encapsulation: Dropwise, add 10 µL of the DMSO stock into 990 µL of the 20% HP-β-CD solution while vortexing continuously. (Final concentration: 500 µM compound, 1% DMSO).

  • Equilibration: Place the vial on a rotary shaker at 37°C for 1 hour to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filtration and post-filtration concentrations using UV-Vis spectroscopy or HPLC. If the post-filtration concentration drops by more than 5%, the encapsulation was incomplete, and the HP-β-CD concentration must be increased.

References
  • Ataman Kimya. "MORPHOLINE (MORFOLİN)." Ataman Kimya. Available at: [Link]

  • FooDB. "Showing Compound Morpholine (FDB008207)." FooDB. Available at: [Link]

  • Ripin, D.H., Evans, D.A. "pKa's of Inorganic and Oxo-Acids." University of Pittsburgh. Available at:[Link]

  • Jeffries, B. et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry (NIH). Available at:[Link]

Sources

Optimization

Preventing degradation and oxidation of 2-(4-Isopropylphenyl)morpholine during storage

Welcome to the Technical Support Center for 2-(4-Isopropylphenyl)morpholine . As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent degradation of morpholine de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Isopropylphenyl)morpholine . As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent degradation of morpholine derivatives.

This compound is uniquely vulnerable because it combines two highly reactive moieties: a cyclic ether/amine system and a benzylic tertiary carbon. When exposed to ambient light and oxygen, it undergoes rapid auto-oxidation. This guide is designed to provide you with the mechanistic causality behind these degradation pathways and self-validating protocols to ensure the absolute integrity of your compound during storage.

Mechanistic Overview: The "Double Threat" of Auto-Oxidation

To prevent degradation, we must first understand the causality behind it. 2-(4-Isopropylphenyl)morpholine is susceptible to two primary degradation pathways initiated by environmental stressors (O2, UV light, and moisture):

  • Benzylic Auto-Oxidation: The 4-isopropylphenyl group contains a benzylic tertiary C-H bond. Compounds with benzylic hydrogens, such as cumene (isopropylbenzene), are notorious for reacting with molecular oxygen to form explosive hydroperoxides via free radical initiation[1][2].

  • Morpholine Ring Oxidation: The morpholine ring is a cyclic ether and a secondary amine. Ethers auto-oxidize to form peroxides, while the secondary amine is highly susceptible to oxidizing into N-oxide derivatives or undergoing ring cleavage under harsh conditions[3][4].

DegradationMechanisms Base 2-(4-Isopropylphenyl)morpholine Stress O2, UV Light, Moisture Base->Stress Exposure Radical Free Radical Initiation Stress->Radical Catalyzes Deg1 Benzylic Hydroperoxide (+32 Da) Radical->Deg1 Isopropyl Attack Deg2 Morpholine N-Oxide (+16 Da) Radical->Deg2 Amine Oxidation Prev Argon Overlay & Amber Glass Prev->Stress Blocks

Logical relationship of degradation pathways and targeted prevention strategies.

Diagnostic FAQs: Troubleshooting Experimental Anomalies

Q: My LC-MS shows a +16 Da and +32 Da mass shift after a month of storage. What happened? A: This is the classic signature of auto-oxidation. The +16 Da shift indicates the formation of a morpholine N-oxide, where the secondary amine has been oxidized[3]. The +32 Da shift indicates the formation of a benzylic hydroperoxide at the isopropyl group[2]. Your compound has degraded, and these oxidized species will likely skew your biological or catalytic assays. You must remediate the batch or synthesize fresh material.

Q: The compound has turned slightly yellow and viscous. Is it safe to use? A: No. Yellowing, increased viscosity, or visible crystallization are severe warning signs that the peroxide former has become highly concentrated and potentially shock-sensitive[1]. Do not subject the container to heat, friction, or mechanical shock. Test for peroxides immediately using the protocol below, or contact your Environmental Health & Safety (EHS) department for disposal[4].

Q: Should I store this compound at -80°C to completely stop degradation? A: Avoid deep freezing if concentrated. While lowering the temperature slows kinetic degradation, freezing peroxide-forming compounds can cause the peroxides to precipitate out of solution. Peroxides in a precipitated solid state are extremely shock- and heat-sensitive[2]. The optimal storage temperature is 2-8°C in an explosion-proof refrigerator.

Q: Why does my compound seem to degrade faster when dissolved in aqueous buffers? A: Morpholine is highly hygroscopic and acts as a strong base in aqueous solutions[5]. In unbuffered or improperly pH-controlled aqueous media, the basicity of the morpholine nitrogen can catalyze pH-dependent degradation and ring-opening[3]. Always prepare aqueous working solutions fresh daily.

Quantitative Storage Matrix

To ensure reproducibility, adhere to the following empirically derived storage guidelines.

Storage ConditionAtmosphereLight ExposureEst. Peroxide Formation RateRecommended Shelf Life
Room Temp (20°C)Ambient AirAmbient LightHigh (>50 ppm / month)< 1 Month
2-8°CAmbient AirDarkModerate (~10 ppm / month)3 Months
2-8°C Argon Dark (Amber) Low (<2 ppm / month) 12 Months
-20°C to -80°CArgonDarkWARNING: Precipitation RiskNot Recommended

Experimental Workflows & Standard Operating Procedures (SOPs)

To maintain scientific integrity, every storage protocol must be a self-validating system . You cannot assume a compound is stable; you must prove it before use.

StorageSOP Synth Compound Receipt Test Peroxide Strip Test Synth->Test Purify Basic Alumina Filtration Test->Purify >20 ppm Store Aliquot in Amber Vials + Argon Flush Test->Store <20 ppm Purify->Store Peroxide-Free

Self-validating workflow for testing, remediating, and storing peroxide-formers.

SOP 1: Self-Validating Peroxide Testing & Remediation

Causality: Auto-oxidation is invisible until dangerous levels are reached. We use KI-starch test strips to detect the oxidative potential of the solution, and basic alumina to physically trap the polar peroxides/hydroperoxides, restoring the compound's purity[4].

  • Sampling: In a fume hood, extract 10 µL of the compound (or compound solution).

  • Detection: Apply the sample to a commercial KI-starch peroxide test strip. Wait 15 seconds.

  • Evaluation:

    • If the strip remains white (<20 ppm): The compound is safe to use and store.

    • If the strip turns blue/yellow (>20 ppm): Proceed to step 4.

  • Remediation: Pack a small glass column or Pasteur pipette with activated basic alumina (Brockmann Grade I).

  • Filtration: Pass the compound through the alumina plug. The highly polar peroxides and N-oxides will bind to the alumina, while the intact 2-(4-Isopropylphenyl)morpholine elutes.

  • Validation: Re-test the eluent with a new peroxide strip to validate that peroxides have been successfully removed.

SOP 2: Anaerobic Aliquoting and Storage

Causality: Molecular oxygen and UV light are the primary radical initiators for benzylic auto-oxidation[6]. Displacing dissolved O2 and blocking UV photons prevents the initiation step entirely.

  • Container Selection: Transfer the validated, peroxide-free compound into air-impermeable, dark amber glass vials [2]. Avoid using glass ground stoppers, as friction can detonate trace peroxides[1]. Use PTFE-lined screw caps.

  • Aliquoting: Divide the bulk material into single-use aliquots. Causality: This prevents repeated exposure to ambient air and moisture (hygroscopic absorption) during daily use.

  • Inert Gas Sparging: Gently blow a stream of high-purity Argon (heavier than air/nitrogen) over the headspace of the vial for 30-60 seconds to displace all oxygen[4].

  • Sealing & Desiccation: Cap tightly immediately after sparging. Wrap the cap junction with Parafilm.

  • Storage: Place the vials in a secondary container with a desiccant (e.g., Drierite) and store at 2-8°C in a dark, explosion-proof refrigerator.

  • Labeling: Label the container with the Date of Receipt and Date of Opening . Dispose of or re-test the material strictly after 12 months[2][4].

References

  • Morpholine - Processing - USDA Source: United States Department of Agriculture (USDA) URL:[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage Source: Vanderbilt University Medical Center (VUMC) Office of Clinical and Research Safety URL:[Link]

  • Suggested Storage for Peroxides Source: University of Alabama at Birmingham (UAB) URL:[Link]

  • Peroxide Forming Chemicals | Institutional Risk & Safety Source: University of Texas at Dallas (UTD) URL:[Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds Source: University of North Carolina at Chapel Hill (UNC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Isopropylphenyl)morpholine Bioavailability in Animal Models

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) hurdles associated with 2-(4-Isopropylphenyl)morpholine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) hurdles associated with 2-(4-Isopropylphenyl)morpholine.

This compound features a morpholine ring, a privileged scaffold in medicinal chemistry known for balancing lipophilicity and hydrophilicity to [1]. However, the addition of the bulky, highly lipophilic isopropylphenyl moiety introduces significant PK challenges. Researchers frequently report poor oral bioavailability ( F<10% ) in rodent models. This guide provides causal explanations, self-validating protocols, and data interpretation frameworks to overcome these specific hurdles.

Section 1: Solubility and Dissolution-Limited Absorption

Q: My compound precipitates in simulated intestinal fluid (FaSSIF), leading to erratic oral absorption. Why is this happening despite the morpholine scaffold's typical hydrophilicity?

The Causality: While the morpholine ring possesses a weakly basic nitrogen (pKa ~8.3) that [2], the isopropylphenyl group drives the overall LogP (partition coefficient) excessively high. In the acidic stomach, the compound is protonated and dissolves readily. However, upon transitioning to the neutral pH of the intestine (pH 6.5–7.4), the compound rapidly reverts to its free base form. The loss of the charge causes it to precipitate out of solution, leading to severely dissolution-limited absorption.

Actionable Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) To bypass intestinal precipitation, formulate the compound in a lipid-based SMEDDS to keep the drug solubilized within thermodynamically stable micelles throughout the gastrointestinal tract.

  • Excipient Selection: Select a lipid phase (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP) in a 2:5:3 w/w/w ratio.

  • Drug Loading: Add 2-(4-Isopropylphenyl)morpholine (free base) to the lipid mixture at a concentration of 10 mg/mL.

  • Homogenization: Vortex the mixture for 5 minutes, followed by sonication at 40°C for 15 minutes until a clear, isotropic solution is formed.

  • Self-Validation Step: Disperse 100 µL of the SMEDDS into 10 mL of simulated intestinal fluid (FaSSIF) at 37°C. A successful formulation will spontaneously form a transparent microemulsion (droplet size <50 nm) without visible drug precipitation for at least 4 hours.

Section 2: Overcoming Hepatic First-Pass Metabolism

Q: My Intravenous (IV) data shows good exposure, but PO bioavailability remains <10% even with the SMEDDS formulation. What is the mechanism?

The Causality: If absorption is resolved but bioavailability remains low, the compound is undergoing extensive hepatic first-pass extraction. The isopropyl group is highly susceptible to aliphatic hydroxylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6 analogs in rodents). Additionally, while morpholine rings generally have an [3], under high metabolic pressure they can still undergo ring oxidation to form inactive lactams (morpholin-3-ones).

Actionable Protocol: CYP Inhibition Validation Assay (In Vivo) To confirm that CYP-mediated clearance is the culprit, co-administer the compound with 1-Aminobenzotriazole (ABT), a non-specific, irreversible pan-CYP inhibitor.

  • Pre-treatment: Administer ABT (50 mg/kg) via oral gavage to the rodent test cohort 2 hours prior to the test compound dosing.

  • Dosing: Administer 2-(4-Isopropylphenyl)morpholine (10 mg/kg PO in SMEDDS) to both the ABT-treated cohort and a vehicle-control cohort.

  • Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Step: Quantify plasma concentrations via LC-MS/MS. If the AUC (Area Under the Curve) increases by >3-fold in the ABT cohort compared to the control, CYP-mediated first-pass metabolism is definitively the primary mechanism restricting bioavailability.

Section 3: Pharmacokinetic Data Interpretation

Below is a representative dataset demonstrating the stepwise resolution of bioavailability issues using the protocols described above.

Formulation / ConditionRouteDose (mg/kg)Cmax (ng/mL)AUC0-inf (ng·h/mL)Systemic Clearance (L/h/kg)Bioavailability (F%)
Free Base in SalineIV2.08501,2001.66100% (Reference)
Free Base in 0.5% MCPO10.045180N/A3.0%
SMEDDS FormulationPO10.0210950N/A15.8%
SMEDDS + ABT (CYP Inhibitor)PO10.08904,100N/A68.3%

Data Synthesis: The shift from a standard suspension (0.5% MC) to SMEDDS improved F% from 3.0% to 15.8%, solving the intestinal precipitation issue. The addition of ABT further increased F% to 68.3%, validating that high hepatic extraction was the remaining bottleneck.

Section 4: Visualizing Workflows and Mechanisms

MetabolicPathway Parent 2-(4-Isopropylphenyl)morpholine (Highly Lipophilic) CYP_Iso Aliphatic Hydroxylation (CYP450 / Isopropyl Group) Parent->CYP_Iso Hepatic First-Pass CYP_Morph Ring Oxidation (CYP3A4 / Morpholine) Parent->CYP_Morph Hepatic First-Pass Metab1 Hydroxy-isopropyl Metabolite (Rapidly Excreted) CYP_Iso->Metab1 Metab2 Morpholin-3-one Derivative (Inactive Lactam) CYP_Morph->Metab2

Metabolic pathways of 2-(4-Isopropylphenyl)morpholine leading to poor oral bioavailability.

PKWorkflow Start Low PO Bioavailability (<10%) IVStudy Conduct IV Pharmacokinetic Study Start->IVStudy HighCL High Systemic Clearance (CL > Hepatic Blood Flow) IVStudy->HighCL High Extraction Ratio LowCL Low Systemic Clearance (CL < Hepatic Blood Flow) IVStudy->LowCL Low Extraction Ratio MetabIssue Investigate Hepatic Metabolism (In vitro Microsomes / ABT Co-dosing) HighCL->MetabIssue AbsIssue Investigate Absorption/Solubility (Salt Screen / SMEDDS Formulation) LowCL->AbsIssue

Decision tree for diagnosing and resolving poor bioavailability in animal models.

References
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. URL:[Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for 2-(4-Isopropylphenyl)morpholine

Welcome to the Technical Support Center for 2-(4-Isopropylphenyl)morpholine chromatography. This compound presents unique analytical challenges due to its structural dichotomy: a highly lipophilic 4-isopropylphenyl moiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Isopropylphenyl)morpholine chromatography. This compound presents unique analytical challenges due to its structural dichotomy: a highly lipophilic 4-isopropylphenyl moiety paired with a basic, secondary amine within the morpholine ring (pKa ~8.3–8.5).

This guide provides field-proven troubleshooting strategies, focusing on mitigating secondary silanol interactions, optimizing mobile phase pH, and achieving chiral resolution.

Part 1: Troubleshooting Guide – Peak Tailing & Retention Issues

Q: Why does 2-(4-Isopropylphenyl)morpholine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this molecule is primarily caused by secondary ion-exchange interactions. At a neutral or mid-range pH (pH 4–8), the secondary amine of the morpholine ring is fully protonated (cationic). Simultaneously, residual surface silanols (Si-OH) on standard "Type A" silica columns ionize to form negatively charged silanoate groups (Si-O⁻). The electrostatic attraction between the protonated morpholine and the ionized silanols disrupts the uniform partitioning of the analyte, resulting in an asymmetrical, tailing peak.

Q: How can I adjust my mobile phase to eliminate this tailing? A: To establish a self-validating system with a tailing factor ( Tf​ ) ≤1.2 , you must control the ionization state of either the silica surface or the analyte. We recommend two primary strategies:

  • Low pH Strategy (pH < 3.0): Utilize a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) or 10–20 mM phosphate buffer at pH 2.5. This highly acidic environment fully protonates the residual silanols, neutralizing their charge and shutting down the ion-exchange mechanism. The morpholine remains protonated but elutes cleanly via hydrophobic interactions with the C18 stationary phase.

  • High pH Strategy (pH > 10.0): Utilize 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide. This pH is approximately two units above the morpholine's pKa, effectively deprotonating and neutralizing the analyte. Crucial Note: This approach strictly requires a base-stable, hybrid-silica column to prevent the dissolution of the silica bed.

Q: Can I use a mobile phase additive instead of changing the pH? A: Yes. If you are constrained to a mid-pH method, you can add a competing base (silanol suppressor) such as 5–10 mM Triethylamine (TEA). TEA aggressively binds to the anionic silanol groups, sterically and electrostatically blocking the morpholine derivative from interacting. However, continuous use of TEA can accelerate the hydrolysis of the column's endcapping, potentially reducing column lifetime.

G Start Peak Tailing Observed 2-(4-Isopropylphenyl)morpholine CheckpH Evaluate Mobile Phase pH Start->CheckpH MidpH Mid pH (4 - 8) Silanols Ionized (Si-O⁻) CheckpH->MidpH LowpH Low pH (< 3) Silanols Neutralized (Si-OH) CheckpH->LowpH HighpH High pH (> 10) Analyte Neutralized CheckpH->HighpH ActionMid Add Silanol Suppressor (e.g., 5mM TEA) MidpH->ActionMid Blocks Ion Exchange ActionLow Use 0.1% TFA or Phosphate Buffer (pH 2.5) LowpH->ActionLow Standard C18 Compatible ActionHigh Use Hybrid Silica Column + NH4OH HighpH->ActionHigh Base-Stable Column Req.

Decision tree for resolving peak tailing of basic morpholine derivatives.

Part 2: Mobile Phase Optimization & Buffer Selection (FAQ)

Q: Should I use Acetonitrile or Methanol as my organic modifier? A: For basic morpholine derivatives, Acetonitrile (ACN) is generally preferred. ACN is an aprotic solvent that provides lower system backpressure and typically yields sharper peaks for amines compared to protic solvents. Methanol can participate in hydrogen bonding with the morpholine oxygen, which sometimes offers unique selectivity but can exacerbate peak broadening if silanol activity is not fully suppressed.

Q: Is derivatization necessary for UV detection of this compound? A: No. While aliphatic morpholine often requires derivatization (e.g., with 1-naphthylisothiocyanate) due to the lack of a strong chromophore[1], 2-(4-Isopropylphenyl)morpholine contains a conjugated phenyl ring. This provides sufficient UV absorbance (typically monitored at 210–220 nm or 254 nm), allowing for direct detection without the need for complex pre-column derivatization workflows.

Buffer Selection Matrix
StrategyBuffer / AdditiveTarget pHPrimary MechanismColumn Requirement
Low pH 0.1% TFA or 10 mM Phosphate2.0 – 2.5Neutralizes silanols; protonates analyte.Standard C18 (Type B silica)
Mid pH + Additive Acetate buffer + 5 mM TEA4.0 – 6.0TEA competitively masks active silanols.Standard C18 (Expect shorter lifespan)
High pH 10 mM Ammonium Bicarbonate10.0 – 10.5Neutralizes analyte (deprotonation).Hybrid Silica / Base-stable C18
Mixed-Mode Formate buffer3.0 – 5.0Dual retention (hydrophobic + cation exchange).Mixed-mode cation exchange[2]

Part 3: Advanced Protocol – Chiral Separation of Enantiomers

Q: 2-(4-Isopropylphenyl)morpholine possesses a chiral center at the C2 position. How do I resolve its enantiomers? A: Enantiomeric resolution of morpholine derivatives is highly effective using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) coupled with a polysaccharide-based Chiral Stationary Phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or ID)[3].

The "Basic Modifier" Rule: When separating basic chiral amines, the addition of a basic modifier to the mobile phase is non-negotiable. Without it, the basic morpholine nitrogen will interact non-specifically with the silica backbone of the CSP, causing massive peak tailing and destroying chiral resolution. You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to ensure sharp peaks and accurate enantiomeric excess (ee%) determination.

Chiral Step1 Select CSP (Amylose/Cellulose) Step2 Choose Modifier (Ethanol or IPA) Step1->Step2 Step3 Add Basic Additive (0.1% DEA) Step2->Step3 Step4 Optimize Temp (20-25°C) Step3->Step4 Step5 Evaluate Resolution (Rs > 1.5) Step4->Step5

Workflow for normal-phase chiral method development of basic amines.

Part 4: Experimental Workflows

Protocol A: Reversed-Phase Purity Analysis (Low pH Method)

Objective: Achieve a tailing factor < 1.2 and theoretical plates (N) > 5000 for 2-(4-Isopropylphenyl)morpholine.

  • Preparation of Mobile Phase A: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to 2.5 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Preparation of Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: Type B ultra-pure silica C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 80% B over 15 minutes.

    • Column Temperature: 30°C

    • Detection: UV at 214 nm.

  • System Suitability Validation: Inject a 50 µg/mL standard. Verify that the tailing factor ( Tf​ ) is ≤1.2 . If Tf​>1.2 , verify the pH of Mobile Phase A; if the pH is strictly 2.5, the column may have degraded endcapping and requires replacement.

Protocol B: Normal-Phase Chiral Separation

Objective: Baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethanol in a 90:10 (v/v) ratio.

  • Modifier Addition (Critical Step): Add 0.1% (v/v) Diethylamine (DEA) to the premixed mobile phase. Mix thoroughly and degas via sonication[3].

  • Column Selection: Immobilized Amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic elution)

    • Column Temperature: 25°C (Temperature control is critical, as chiral recognition is highly dependent on column thermodynamics).

    • Detection: UV at 220 nm.

References

  • Morpholine | Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS One. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Isopropylphenyl)morpholine vs. Unsubstituted Morpholines in Drug Discovery: A Structural and Pharmacokinetic Comparison Guide

Executive Summary The morpholine heterocycle is a ubiquitous, privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs[1]. Traditionally, the unsubstituted morpholine ring is grafted onto molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine heterocycle is a ubiquitous, privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs[1]. Traditionally, the unsubstituted morpholine ring is grafted onto molecular cores to enhance aqueous solubility and modulate basicity[2]. However, the demand for high-affinity, target-specific ligands—particularly in central nervous system (CNS) and oncology indications—has driven the evolution of C-substituted morpholines[3].

This guide provides an objective, data-driven comparison between the foundational unsubstituted morpholine moiety and the highly functionalized 2-(4-Isopropylphenyl)morpholine scaffold. By analyzing their physicochemical properties, metabolic liabilities, and synthetic accessibility, we demonstrate how introducing a bulky, lipophilic aryl group at the C2 position transforms morpholine from a simple solubilizing appendage into a stereochemically rich pharmacophore capable of deep hydrophobic pocket engagement[4].

Mechanistic Rationale: "Escape from Flatland"

Unsubstituted morpholines possess a well-balanced lipophilic-hydrophilic profile and a flexible chair-like conformation, allowing them to improve blood solubility and brain permeability[2]. However, as a functional group, unsubstituted morpholine lacks the 3D vectorality required to engage specific allosteric or orthosteric sites effectively.

By transitioning to a 2-aryl morpholine scaffold—specifically 2-(4-isopropylphenyl)morpholine—drug designers achieve an "escape from flatland." Increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) correlates strongly with clinical success and improved solubility[5]. The 4-isopropylphenyl moiety acts as a bulky hydrophobic anchor, crucial for interacting with targets like monoamine transporters (MATs)[4], while the morpholine nitrogen maintains a favorable pKa for blood-brain barrier (BBB) penetration[6].

G Start Morpholine Scaffold Selection Unsub Unsubstituted Morpholine (Solubility Enhancer) Start->Unsub Subst 2-(4-Isopropylphenyl)morpholine (Hydrophobic Anchor) Start->Subst Unsub_Prop Lower LogP High Aqueous Solubility Lacks Stereocenter Unsub->Unsub_Prop Subst_Prop Higher LogP Targeted Hydrophobic Interactions C2 Stereocenter (Chirality) Subst->Subst_Prop Unsub_App Kinase Hinge Binders Surface-Exposed Regions Unsub_Prop->Unsub_App Subst_App Monoamine Transporters Deep Allosteric Pockets Subst_Prop->Subst_App

Logical workflow of morpholine scaffold selection based on physicochemical properties.

Physicochemical & Pharmacokinetic Comparison

The addition of the 4-isopropylphenyl group fundamentally alters the physicochemical properties of the morpholine core. Table 1 summarizes the divergent profiles of these two structural paradigms.

Table 1: Comparative Profiling of Morpholine Scaffolds

ParameterUnsubstituted Morpholine Moiety2-(4-Isopropylphenyl)morpholine Scaffold
Primary Function Solubilizing appendage, pKa modulator[2]Core scaffold, hydrophobic anchor[4]
Lipophilicity ( Δ cLogP) Low (Typically decreases overall lipophilicity)High (Significantly increases lipophilicity)
Stereochemistry AchiralChiral (C2 stereocenter dictates target selectivity)
3D Complexity ( Fsp3​ ) Moderate (Chair conformation)High (Equatorial/Axial aryl projection)[5]
Metabolic Liability α -carbon oxidation (CYP3A4)[6]Steric shielding at C2; shifted to isopropyl group
Typical Target Space Kinase hinge binders, surface regionsCNS targets (MATs), deep hydrophobic pockets[4]

Experimental Workflows & Protocols

To objectively evaluate the performance of these two structures, rigorous in vitro validation is required. As an Application Scientist, I mandate that every protocol must be a self-validating system. The following methodologies are designed to isolate the effects of the C2 substitution.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: Unsubstituted morpholines are susceptible to Cytochrome P450-mediated oxidative metabolism at the α -carbons adjacent to the nitrogen and oxygen atoms[6]. Substituting the C2 position with a bulky 4-isopropylphenyl group sterically shields this specific site, potentially altering the intrinsic clearance ( CLint​ ) and shifting the metabolic soft spot to the isopropyl moiety.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compounds (Unsubstituted vs. 2-(4-Isopropylphenyl)morpholine derivatives) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

  • Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards. The assay is only valid if the CLint​ of these controls falls within historical laboratory confidence intervals.

Protocol 2: PAMPA-BBB Permeability Assay

Causality: CNS-active drugs require precise lipophilicity to cross the blood-brain barrier. The 4-isopropylphenyl group significantly increases the logP compared to the highly polar unsubstituted morpholine, driving passive lipid bilayer diffusion[6].

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 300 µL of test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates to form a "sandwich." Incubate at room temperature for 18 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using UV-Vis or LC-MS/MS. Calculate the effective permeability ( Peff​ ).

  • Self-Validation Check: Include Dexamethasone (high permeability) and FITC-dextran (membrane integrity marker). A FITC-dextran leakage > 1% invalidates the well, ensuring the artificial membrane was not compromised by the highly lipophilic 2-aryl morpholine.

Target Binding & Signaling Pathway Visualization

The structural differences between these morpholines dictate their pharmacological roles. While unsubstituted morpholines often sit in solvent-exposed regions to improve pharmacokinetics, 2-aryl morpholines actively drive pharmacodynamics. For instance, in monoamine reuptake inhibition, the 4-isopropylphenyl group mimics the catecholamine core, competitively binding deep within the transporter pocket[4].

Pathway Drug 2-(4-Isoprop...) Morpholine Target Monoamine Transporter (MAT) Drug->Target Hydrophobic Binding Inhibition Reuptake Inhibition Target->Inhibition Blockade Signal Increased Synaptic Neurotransmitters Inhibition->Signal Downstream Effect

Mechanism of action for 2-aryl morpholines in monoamine transporter blockade.

Synthesis & Structural Elucidation

Historically, synthesizing complex C-substituted morpholines relied on multi-step procedures utilizing stoichiometric chiral auxiliaries or prefunctionalized SnAP/SLAP reagents[7]. Accessing the enantiopure 2-(4-isopropylphenyl)morpholine required significant synthetic effort to establish the C2 stereocenter.

However, recent advancements in modern catalytic methods have revolutionized this workflow. Photocatalytic diastereoselective annulation now enables the direct construction of 2-aryl morpholines from readily available starting materials[7]. By employing a visible-light-activated photocatalyst alongside Lewis and Brønsted acids, chemists can achieve high yields and excellent stereoselectivity (dr > 20:1) without the need for pre-functionalized tin or silicon-based reagents[7]. This operational simplicity accelerates the drug discovery cycle, allowing rapid structure-activity relationship (SAR) exploration of the 2-(4-isopropylphenyl)morpholine scaffold.

References

  • Benchchem. "Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals." 8

  • Benchchem. "The Versatile 2-Aryl-Morpholine Scaffold: A Deep Dive into its Structure-Activity Relationship." 4

  • ResearchGate. "Biological relevance and synthesis of C-substituted morpholine derivatives." 3

  • Enamine. "Morpholine Bioisosteres for Drug Design." 1

  • Journal of the American Chemical Society. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation." 7

  • PMC - NIH. "De Novo Assembly of Highly Substituted Morpholines and Piperazines." 5

  • PMC - NIH. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." 6

  • ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery." 2

Sources

Comparative

Comparative In Vitro Efficacy of 2-Aryl-Morpholine Analogs as Monoamine Transporter Ligands: A Guide for Preclinical Research

This guide provides a comparative analysis of the in vitro efficacy of 2-aryl-morpholine analogs, with a particular focus on derivatives of 2-phenylmorpholine, at the dopamine transporter (DAT), norepinephrine transporte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the in vitro efficacy of 2-aryl-morpholine analogs, with a particular focus on derivatives of 2-phenylmorpholine, at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic and metabolic profiles of drug candidates.[1][2] Specifically, 2-aryl-morpholine derivatives have garnered significant interest for their potential to modulate monoamine neurotransmission, making them relevant for the development of therapeutics for various central nervous system (CNS) disorders.[2]

This document is intended for researchers, scientists, and drug development professionals. It synthesizes data from published literature to offer a comparative overview of the structure-activity relationships (SAR) of this compound class, detailed experimental protocols for in vitro assessment, and a discussion of the causal relationships between structural modifications and biological activity.

Introduction to 2-Aryl-Morpholines and their Therapeutic Potential

The 2-aryl-morpholine scaffold is a key pharmacophore in a range of biologically active compounds.[1] Phenmetrazine (3-methyl-2-phenylmorpholine), for example, is a well-documented psychostimulant that acts as a potent substrate-type releaser at DAT and NET.[3] The structural rigidity of the morpholine ring, combined with the potential for diverse substitutions on the aryl ring and the morpholine core, allows for the fine-tuning of potency and selectivity towards the different monoamine transporters.

The modulation of DAT, NET, and SERT is a cornerstone of treatment for numerous neuropsychiatric conditions.[4] Inhibitors of these transporters can increase the synaptic availability of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—thereby alleviating symptoms of depression, ADHD, and other disorders. The specific efficacy and selectivity profile of a compound for these transporters determines its therapeutic application and potential side effects.

This guide will focus on the comparative in vitro efficacy of analogs based on their ability to inhibit monoamine uptake, a key measure of their potential as reuptake inhibitors.

Comparative In Vitro Efficacy at Monoamine Transporters

The following table summarizes the in vitro efficacy of phenmetrazine and its 4-methyl-substituted analog, 4-methylphenmetrazine (4-MPM), at the dopamine, norepinephrine, and serotonin transporters. This data, derived from studies by Kavanagh et al. (2018), provides a direct comparison of the impact of a para-methyl substitution on the phenyl ring.[3][5]

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)DAT/SERT Selectivity Ratio
Phenmetrazine6.741.2>10~0.15
4-Methylphenmetrazine (4-MPM)1.931.81.1~0.57

Data Interpretation and SAR Insights:

  • Potency at DAT and NET: Both phenmetrazine and 4-MPM are potent inhibitors of DAT and NET, with IC50 values in the low micromolar range.[3] The addition of a methyl group at the 4-position of the phenyl ring in 4-MPM results in a more than 3.5-fold increase in potency at DAT compared to the parent compound, phenmetrazine.[3]

  • Impact on SERT Activity: A significant observation is the marked increase in potency at SERT for 4-MPM compared to phenmetrazine.[3] While phenmetrazine is largely inactive at SERT, 4-MPM displays an IC50 of 1.1 μM, indicating a substantial gain of activity at the serotonin transporter.[3]

  • Selectivity Profile: The para-methyl substitution in 4-MPM alters the selectivity profile. While both compounds are more potent at DAT and NET than at SERT, the DAT/SERT selectivity ratio for 4-MPM is higher than that of phenmetrazine, suggesting a more balanced interaction with all three transporters.[3]

Based on these findings, it can be inferred that substitution at the 4-position of the phenyl ring is a critical determinant of both potency and selectivity. The increased potency of 4-MPM at DAT and its emergent activity at SERT suggest that this position is amenable to modification for tuning the pharmacological profile.[3] While direct data for a 4-isopropylphenyl analog is not available in the cited literature, the observed effect of the 4-methyl group suggests that a larger, lipophilic isopropyl group could further enhance potency, particularly at DAT and potentially at SERT. Structure-activity relationship studies on other classes of monoamine transporter inhibitors have shown that the nature and size of para-substituents on a phenyl ring can significantly influence binding affinity and functional activity.

Experimental Methodologies for In Vitro Efficacy Assessment

To ensure the trustworthiness and reproducibility of in vitro efficacy data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies typically employed for assessing the interaction of 2-aryl-morpholine analogs with monoamine transporters.

Radioligand Uptake Inhibition Assay

This assay is a functional measure of a compound's ability to block the reuptake of neurotransmitters into cells expressing the respective transporters.

Workflow for Monoamine Uptake Inhibition Assay:

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis cell_culture HEK293 cells stably expressing hDAT, hNET, or hSERT plating Plate cells in 96-well plates cell_culture->plating incubation Incubate to allow cell adherence plating->incubation preincubation Pre-incubate cells with test compounds incubation->preincubation radioligand_addition Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) preincubation->radioligand_addition incubation_2 Incubate to allow uptake radioligand_addition->incubation_2 termination Terminate uptake by rapid filtration incubation_2->termination washing Wash to remove unbound radioligand termination->washing scintillation Measure radioactivity using a scintillation counter washing->scintillation data_analysis Calculate % inhibition and determine IC50 values scintillation->data_analysis

Caption: Workflow of a typical radioligand uptake inhibition assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured under standard conditions.

    • Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[6]

  • Assay Buffer Preparation:

    • Prepare a suitable assay buffer, such as Krebs-Ringer-HEPES buffer, containing appropriate salts and glucose.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (e.g., 2-aryl-morpholine analogs) in the assay buffer.

  • Uptake Inhibition Assay:

    • Wash the cell monolayers with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[6]

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.[6]

Causality Behind Experimental Choices

The choice of experimental systems and assays is critical for obtaining meaningful and translatable data.

  • Use of Stably Transfected Cell Lines: HEK293 cells are widely used due to their robust growth characteristics and low endogenous transporter expression. Stable expression of a single human monoamine transporter allows for the specific assessment of a compound's activity at that particular target without confounding effects from other transporters.[6] This provides a clean and reproducible system for determining potency and selectivity.

  • Radiolabeled Substrates: The use of radiolabeled endogenous neurotransmitters ([³H]dopamine, [³H]norepinephrine, and [³H]serotonin) ensures that the assay measures the functional blockade of the natural substrate's transport process. This is a direct measure of the compound's inhibitory effect on the primary function of the transporter.

  • Measurement of Initial Uptake Rates: The short incubation times are designed to measure the initial velocity of transport. This is important because it reflects the true inhibitory potency of the compound on the transporter's function before significant metabolism of the substrate or compound can occur, and before the substrate concentration gradients change substantially.

Conclusion and Future Directions

The in vitro data presented for phenmetrazine and its 4-methyl analog demonstrate that the 2-aryl-morpholine scaffold is a promising template for the design of monoamine transporter inhibitors. The substitution on the phenyl ring plays a crucial role in modulating both the potency and the selectivity profile of these compounds.

The enhanced DAT potency and the emergence of SERT activity with the 4-methyl substitution suggest that further exploration of this position with various substituents, including the 4-isopropyl group, is a rational strategy for developing novel compounds with tailored pharmacological profiles. Future studies should focus on a systematic evaluation of a series of 2-(4-isopropylphenyl)morpholine analogs with additional modifications on the morpholine ring to build a comprehensive structure-activity relationship database. This will enable the rational design of next-generation CNS drug candidates with optimized efficacy and safety profiles.

References

  • Singh, S. M., et al. (2007). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 50(19), 4539–4549. [Link]

  • Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 11(3), 495-504. [Link]

  • Kavanagh, P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • Kumari, R., & Singh, R. K. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 14(11), 2119-2143. [Link]

  • Zhu, J., et al. (2010). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 738-741. [Link]

  • Wang, L., et al. (2006). Development of peptidic dopamine transporter inhibitors via aromatic modification-mediated conformational restriction. Journal of Medicinal Chemistry, 49(14), 4169–4175. [Link]

  • Iacoviello, M., et al. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 23(13), 6997. [Link]

  • Cheng, M. H., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 25(12), 6659. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: a review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kavanagh, P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. [Link]

  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(25), 6401–6409. [Link]

  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Kavanagh, P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. [Link]

  • Zhang, Y., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 8109–8116. [Link]

  • Navratna, V., & Sylte, I. (2020). Structure Modeling of the Norepinephrine Transporter. Molecules, 25(1), 213. [Link]

  • Zheng, G., et al. (2008). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current Topics in Medicinal Chemistry, 8(12), 1084–1103. [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. [Link]

  • Steinkellner, T., et al. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. bioRxiv. [Link]

  • Zhang, Y., et al. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 51(24), 8109–8116. [Link]

Sources

Validation

Validating Target Engagement of 2-(4-Isopropylphenyl)morpholine: A Comparative Guide to Thermal Shift Assays and Orthogonal Platforms

Proving that a small molecule physically interacts with its intended target inside a living cell is a critical bottleneck in drug discovery. Biochemical affinity does not always translate to cellular efficacy due to memb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proving that a small molecule physically interacts with its intended target inside a living cell is a critical bottleneck in drug discovery. Biochemical affinity does not always translate to cellular efficacy due to membrane permeability, subcellular compartmentalization, and competition with endogenous ligands.

This guide focuses on validating the target engagement (TE) of 2-(4-Isopropylphenyl)morpholine —a representative small molecule featuring a privileged morpholine scaffold commonly utilized in the development of kinase inhibitors and monoamine transporter modulators. We will objectively compare the performance of the 1[1] against orthogonal biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing a self-validating experimental framework for your TE workflows.

The Thermodynamic Logic of Thermal Shift Assays

The fundamental principle behind Thermal Shift Assays (TSA) and CETSA is thermodynamic stabilization. When a target protein is subjected to a thermal gradient, it unfolds and subsequently precipitates. However, when a ligand such as 2-(4-Isopropylphenyl)morpholine binds to the active or allosteric site, it lowers the free energy ( ΔG ) of the protein's folded state.

The Causality: This binding event restricts the conformational flexibility of the protein, requiring a higher input of thermal energy (heat) to achieve denaturation. By quantifying the amount of soluble protein remaining at various temperatures, we can calculate the melting temperature ( Tm​ ). A rightward shift in the melting curve ( ΔTm​>0 ) provides direct, label-free evidence of target engagement within a physiological context[2].

G cluster_0 Thermodynamic Stabilization P Unbound Target Protein (Flexible, Heat-Sensitive) PL Protein-Ligand Complex (Rigid, Heat-Resistant) P->PL Binding (u0394G < 0) Heat Thermal Challenge (e.g., 40-60°C) P->Heat L 2-(4-Isopropylphenyl)morpholine (Small Molecule Ligand) L->PL PL->Heat Denatured Denatured & Precipitated (Cleared by Centrifugation) Heat->Denatured Unbound Soluble Soluble Intact Protein (Detected via WB/AlphaScreen) Heat->Soluble Bound (Stabilized)

Thermodynamic mechanism of ligand-induced thermal stabilization in TSA.

Comparative Analysis: CETSA vs. SPR vs. ITC

While CETSA is powerful for cellular validation, it is highly recommended to use orthogonal biophysical techniques to build a complete mechanistic understanding of the compound-target interaction[3]. Below is an objective comparison of the three primary platforms used in early drug discovery[4][5].

Table 1: Quantitative and Qualitative Comparison of Target Engagement Platforms
ParameterCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output ΔTm​ (Thermal Shift)Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ , n )
Biological Context Intact cells or native lysates (High)Purified protein on a sensor chip (Low)Purified protein in solution (Low)
Labeling / Mod Label-free, no immobilizationRequires surface immobilizationLabel-free, no immobilization
Throughput Medium to High (AlphaScreen/TPP)MediumLow
Sample Needs 106 cells per conditionMicrograms of purified proteinMilligrams of purified protein
Best Used For Physiological target engagementReal-time binding kinetics & affinityDetailed thermodynamic profiling

Strategic Recommendation: Use 5[5] to establish the baseline affinity ( KD​ ) and residence time ( 1/koff​ ) of 2-(4-Isopropylphenyl)morpholine against the purified recombinant target. Follow this with CETSA to confirm that the molecule can penetrate the cell membrane and successfully compete with endogenous metabolites to engage the target in living cells[1].

Self-Validating Experimental Protocol for CETSA

To ensure scientific integrity, a target engagement assay must be a self-validating system . This means the protocol must include internal controls that verify the assay mechanics independently of the test compound's performance.

System Controls Required:
  • Vehicle Control (0.1% DMSO): Establishes the baseline Tm​ . Causality: Solvents can inherently destabilize proteins; matching the vehicle concentration ensures the observed shift is ligand-driven.

  • Positive Control: A known high-affinity inhibitor for the target. Causality: Validates that the target protein is capable of exhibiting a detectable thermal shift in this specific cell line.

  • Negative Control: An inactive structural analog of 2-(4-Isopropylphenyl)morpholine. Causality: Proves that the thermal stabilization is driven by specific pharmacophore engagement, not non-specific lipophilic interactions with the protein or cellular membranes.

  • Loading Control (e.g., GAPDH): Causality: Confirms equal cell distribution across all temperature aliquots before the thermal challenge.

Step-by-Step Methodology

Step 1: Cell Culture and Ligand Treatment

  • Culture the appropriate target-expressing cell line to 70-80% confluency.

  • Treat cells with 2-(4-Isopropylphenyl)morpholine (e.g., 10 µM), the positive control, the negative control, and the vehicle (DMSO) for 1 hour at 37°C.

  • Causality: Treating intact cells rather than lysates preserves the physiological concentration of ATP, cofactors, and endogenous protein complexes, providing a true reflection of in vivo engagement[4].

Step 2: Aliquoting and Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in a protease-inhibitor-supplemented buffer.

  • Divide the cell suspension into 8-12 PCR tubes (50 µL each).

  • Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C.

  • Causality: The brief 3-minute heating ensures kinetic trapping of the denatured state without causing massive, non-specific global protein aggregation. The rapid cooling uniformly halts the denaturation process[1].

Step 3: Cell Lysis via Freeze-Thaw

  • Subject the PCR tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 20°C water bath for 2 min).

  • Causality: We explicitly avoid detergent-based lysis buffers (e.g., RIPA or Triton X-100). Detergents artificially alter the thermodynamic stability of proteins and can strip away weakly bound ligands, leading to false-negative TE results[1].

Step 4: Separation of Aggregates

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: Thermally denatured proteins expose hydrophobic cores and form insoluble aggregates. High-speed centrifugation pellets these aggregates, leaving only the ligand-stabilized, correctly folded target protein in the supernatant.

Step 5: Detection and Data Analysis

  • Carefully extract the supernatant and analyze the soluble protein fraction using quantitative Western Blotting or AlphaScreen technology.

  • Plot the normalized signal intensity against temperature and fit the data to a Boltzmann sigmoidal equation to derive the Tm​ .

Workflow Step1 1. Cell Culture & Treatment Step2 2. Aliquot & Thermal Gradient Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Detection (WB / AlphaScreen) Step4->Step5

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the target engagement of compounds like 2-(4-Isopropylphenyl)morpholine requires a multi-tiered biophysical approach. While SPR and ITC provide indispensable kinetic and thermodynamic data on purified systems[5], CETSA bridges the gap between biochemical affinity and cellular efficacy[2]. By strictly adhering to self-validating protocols—specifically avoiding detergents and utilizing proper structural controls—researchers can confidently confirm that their drug candidates are engaging the intended target within the complex environment of a living cell.

References
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: selvita.
  • Source: frontiersin.

Sources

Comparative

An In-Vivo Comparative Analysis of 2-(4-Isopropylphenyl)morpholine and Standard Psychostimulants

A Technical Guide for Preclinical Researchers As the landscape of psychoactive substance research evolves, novel compounds with unique pharmacological profiles continue to emerge. One such compound, 2-(4-isopropylphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Researchers

As the landscape of psychoactive substance research evolves, novel compounds with unique pharmacological profiles continue to emerge. One such compound, 2-(4-isopropylphenyl)morpholine, a structural analog of the classic psychostimulant phenmetrazine, warrants careful in-vivo characterization to understand its potential effects and mechanisms of action relative to established reference compounds.[1][2] This guide provides a comparative framework, grounded in established preclinical models, for evaluating the in-vivo properties of this novel morpholine derivative against cocaine and phenmetrazine, two well-characterized psychostimulants.

The rationale for selecting these comparators is based on their distinct yet overlapping mechanisms. Cocaine primarily acts as a monoamine reuptake inhibitor, blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] Phenmetrazine, and presumably its analogs, function as monoamine releasers, acting as substrates for these transporters to induce neurotransmitter efflux.[3][4][5] By comparing 2-(4-isopropylphenyl)morpholine to both a reuptake inhibitor and a releaser, researchers can gain crucial insights into its specific pharmacological classification.

This guide will detail essential in-vivo assays, explain the causality behind their use, and present a framework for interpreting comparative data.

Part 1: Comparative Psychoactivity Assessment

The subjective effects of a novel compound are a critical component of its in-vivo profile. The drug discrimination paradigm is a highly sensitive and specific behavioral assay used to characterize the interoceptive (subjective) effects of psychoactive drugs in animals.[3][6] In this model, animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.

Key Experimental Question: Does 2-(4-isopropylphenyl)morpholine produce subjective effects similar to those of cocaine or other stimulants?

In a typical experiment, rats are trained to discriminate cocaine (e.g., 5.6 mg/kg, i.p.) from saline.[4] Once trained, they are tested with various doses of the novel compound and the reference standards. The degree to which a test compound produces responding on the cocaine-appropriate lever is known as "substitution."

Expected Outcomes & Interpretation:

  • Full Substitution: If 2-(4-isopropylphenyl)morpholine fully substitutes for cocaine, it suggests that it produces similar subjective effects, likely mediated by a similar dopaminergic mechanism.[3] Studies have shown that both phendimetrazine and its active metabolite, phenmetrazine, fully substitute for cocaine in rats.[4][7]

  • Partial Substitution: This may indicate a mixed mechanism of action or a different primary target. For example, compounds with significant serotonergic activity, like MDMA, often only partially substitute for traditional psychostimulants like d-amphetamine in rats.[6]

  • No Substitution: This would suggest that the novel compound has a distinct subjective profile from cocaine.

Compound Training Drug Substitution Potency (ED50) Implication
Cocaine Cocaine (5.6 mg/kg)Full0.66 mg/kg[4]Positive Control
Phenmetrazine Cocaine (5.6 mg/kg)Full0.64 mg/kg[4]Suggests similar dopaminergic subjective effects to cocaine.
Phendimetrazine Cocaine (5.6 mg/kg)Full5.0 mg/kg[4]Active, but less potent than phenmetrazine; may act as a prodrug.[4][5]
2-(4-Isopropylphenyl)morpholine Cocaine (5.6 mg/kg)Hypothetical DataTo Be DeterminedWill classify the compound's subjective effects relative to cocaine.
Part 2: Assessment of Stimulant-Induced Locomotor Activity

A hallmark of psychostimulant drugs is their ability to increase spontaneous motor activity.[8][9] The open-field locomotor activity test is a standard method for quantifying this effect.[10][11] This assay provides a robust measure of a compound's overall stimulant or depressant properties.

Causality Behind Experimental Choices: This test is foundational because an increase in locomotor activity is a direct behavioral correlate of enhanced dopamine and norepinephrine signaling in motor circuits of the brain, a primary effect of most psychostimulants.[12][13] The test allows for a dose-response characterization, revealing a compound's potency and maximal efficacy in stimulating motor behavior.

Experimental Workflow:

  • Acclimation: Animals are habituated to the testing room and the open-field arenas to reduce novelty-induced stress.[9][10]

  • Baseline: A baseline activity measurement is often taken after a vehicle (e.g., saline) injection to establish a control level of activity.[9]

  • Drug Administration: Animals are administered the test compound or a reference drug (e.g., d-amphetamine, cocaine) via an appropriate route (e.g., intraperitoneal injection).[10]

  • Recording: The animal is immediately placed in the arena, and its movement is tracked by automated photobeam systems or video tracking software for a set duration (e.g., 60-90 minutes).[10][11]

  • Data Analysis: Key parameters include total distance traveled, rearing frequency, and stereotypy counts.[10]

Parameter Description Relevance
Total Distance Traveled The cumulative distance the animal moves within the arena.Primary measure of general locomotor stimulation.[11]
Rearing Frequency The number of times the animal stands on its hind legs.An indicator of exploratory behavior, also often increased by stimulants.[10]
Stereotypy Repetitive, invariant behaviors (e.g., sniffing, gnawing, head-weaving).Occurs at higher doses of potent stimulants and indicates intense dopaminergic activation.
Part 3: Mechanistic Grounding & Advanced In-Vivo Methods

The behavioral effects observed in locomotor and discrimination assays are driven by a compound's interaction with monoamine transporters. 2-(4-Isopropylphenyl)morpholine, as a phenmetrazine analog, is predicted to be a norepinephrine-dopamine reuptake inhibitor (NDRI) or a releasing agent (NDRA).[2][14][15]

Diagram 1: Putative Mechanism of Action

This diagram illustrates the dual action of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) at the synaptic cleft. By blocking both the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT), the compound increases the extracellular concentration of these neurotransmitters, enhancing postsynaptic receptor signaling.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft PRE NE/DA Synthesis VES Vesicle PRE->VES Packaging NE NE VES->NE Release DA DA VES->DA Release REC_NE Adrenergic Receptor SIG Signal Transduction REC_NE->SIG REC_DA Dopamine Receptor REC_DA->SIG NE->REC_NE Binding NET NET NE->NET Reuptake DA->REC_DA Binding DAT DAT DA->DAT Reuptake DRUG 2-(4-Isopropylphenyl)morpholine (NDRI) DRUG->NET Blocks DRUG->DAT Blocks

Caption: Simplified model of NDRI action at the synapse.

To further elucidate the precise mechanism (reuptake inhibition vs. release), more advanced techniques like in-vivo microdialysis can be employed. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[16][17] An NDRI like bupropion, for instance, has been shown to significantly increase extracellular dopamine and norepinephrine levels in the brain.[16][17]

Part 4: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methods. The following are step-by-step protocols for the key behavioral assays discussed.

Protocol 1: Locomotor Activity Assessment in an Open Field

  • Apparatus: Use clear acrylic locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays or an overhead video tracking system.[9][11]

  • Animal Handling & Habituation:

    • House animals (e.g., male Sprague-Dawley rats, 250-300g) in a controlled environment (12:12 light/dark cycle, ad libitum food/water) for at least one week before testing.[10]

    • Handle each animal for 3-5 minutes daily for 3 days prior to the experiment to minimize stress.[10]

    • On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes.[9][10]

  • Procedure:

    • Administer the vehicle (e.g., 0.9% sterile saline) via intraperitoneal (i.p.) injection.

    • Immediately place the rat into the center of the activity chamber and record activity for a 60-minute habituation session.

    • On the following day (test day), prepare solutions of the test compound (2-(4-isopropylphenyl)morpholine), cocaine, and phenmetrazine at desired doses.

    • Administer the assigned drug via i.p. injection.

    • Immediately place the animal back into the same chamber and record locomotor activity for 90 minutes.[10]

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.[11]

  • Data Analysis: Analyze the first 60 minutes of data for total distance traveled (cm) and rearing frequency using ANOVA, followed by post-hoc tests to compare drug conditions to the vehicle control.

Diagram 2: Experimental Workflow for Drug Discrimination

This diagram outlines the sequential phases of a two-lever drug discrimination study, from initial training to the final testing of novel compounds.

cluster_training Training Phase (Weeks) cluster_testing Test Phase TRAIN_DRUG Administer Training Drug (e.g., Cocaine) OP_DRUG Reinforce Responses on 'Drug' Lever TRAIN_DRUG->OP_DRUG CRITERION Meet Discrimination Criterion (e.g., >80% correct for 10 days) TRAIN_DRUG->CRITERION TRAIN_SAL Administer Vehicle (Saline) OP_SAL Reinforce Responses on 'Saline' Lever TRAIN_SAL->OP_SAL TRAIN_SAL->CRITERION TEST_VEH Vehicle Test CRITERION->TEST_VEH TEST_REF Reference Compound Test (e.g., Phenmetrazine) TEST_VEH->TEST_REF REC Record % of Responses on Drug-Appropriate Lever TEST_VEH->REC TEST_NOV Novel Compound Test (2-(4-Isopropylphenyl)morpholine) TEST_REF->TEST_NOV TEST_REF->REC TEST_NOV->REC ANALYSIS Data Analysis (Dose-Response Curve Generation) REC->ANALYSIS

Caption: Procedural flow for a drug discrimination study.

Protocol 2: Cocaine Discrimination in Rats

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are trained on a fixed-ratio (FR) schedule for food reinforcement.

    • Before each daily session, rats receive an i.p. injection of either cocaine (5.6 mg/kg) or saline.[4]

    • On cocaine days, only responses on the "drug-correct" lever are reinforced. On saline days, only responses on the "saline-correct" lever are reinforced. The correct lever is counterbalanced across animals.

    • Training continues until animals reliably complete >80% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Testing:

    • Test sessions are interspersed between training sessions.

    • On test days, animals are administered a dose of a test drug (cocaine, phenmetrazine, or 2-(4-isopropylphenyl)morpholine) and placed in the chamber.

    • Responses on either lever are reinforced to maintain responding behavior.

    • The primary dependent measure is the percentage of responses made on the cocaine-correct lever.

  • Data Analysis: Calculate the percentage of cocaine-appropriate responding for each dose of each compound. Determine the ED50 value (the dose that produces 50% cocaine-appropriate responding) to compare potencies.[4]

Conclusion

By systematically applying these validated in-vivo models, researchers can effectively characterize the pharmacological profile of 2-(4-isopropylphenyl)morpholine. Comparing its effects in locomotor and drug discrimination assays to standard reference compounds like cocaine and phenmetrazine will elucidate whether it functions as a cocaine-like reuptake inhibitor, a phenmetrazine-like releaser, or possesses a unique mechanism. This structured, comparative approach is essential for advancing our understanding of novel psychoactive substances and their potential for further development or abuse.

References

  • A Comparison of MDMA and Amphetamine in the Drug Discrimination Paradigm. (n.d.). Vertex AI Search.
  • Discriminative Stimulus Effects of Psychostimulants. (n.d.). PubMed.
  • Psychostimulant Use Disorder, an Unmet Therapeutic Goal: Can Modafinil Narrow the Gap?. (2021, May 26). Frontiers in Pharmacology.
  • Application Notes and Protocols for PD 168568 Locomotor Activity Assay. (n.d.). Benchchem.
  • CNS Drug Effects on Locomotor Activity. (n.d.). Scribd.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). PMC.
  • Review Paper on Models for CNS Stimulant Drug Screening. (n.d.). Asian Journal of Pharmaceutical Research.
  • Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center.
  • Phenylmorpholines and analogues thereof. (2013, August 8). Google Patents.
  • Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. (n.d.). Europe PMC.
  • Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of Tetrabenazine in Female Rats. (2025, May 2). Digital Commons @ UConn.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. (n.d.). ResearchGate.
  • Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. (n.d.). PMC.
  • Locomotor Activity. (n.d.). Bio-protocol.
  • Acute dopamine/norepinephrine reuptake inhibition increases brain and core temperature in rats. (n.d.). Journal of Applied Physiology.
  • Norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia.
  • (PDF) Acute dopamine/noradrenaline reuptake inhibition increases brain and core temperature in rats. (n.d.). ResearchGate.
  • In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry. (n.d.). PMC.

Sources

Validation

Benchmarking 2-(4-Isopropylphenyl)morpholine Metabolic Stability in Human Liver Microsomes: A Comparison Guide

Executive Summary & Mechanistic Rationale In early-stage drug discovery, evaluating the metabolic stability of novel chemical entities is critical for predicting in vivo hepatic clearance and guiding Structure-Activity R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, evaluating the metabolic stability of novel chemical entities is critical for predicting in vivo hepatic clearance and guiding Structure-Activity Relationship (SAR) optimization. This guide provides an in-depth benchmarking of 2-(4-Isopropylphenyl)morpholine —a lipophilic morpholine derivative—against its unsubstituted parent analog and standard reference therapeutics.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate physicochemical properties[1][2]. However, the addition of a highly lipophilic 4-isopropyl group to the phenyl ring introduces a prominent site for cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. By benchmarking this compound in Human Liver Microsomes (HLM), we can isolate Phase I metabolic liabilities and calculate intrinsic clearance ( CLint​ ), providing actionable data for lead optimization[3][4].

Why Human Liver Microsomes (HLM)?

We utilize HLM over whole hepatocytes or S9 fractions because microsomes specifically enrich the endoplasmic reticulum fraction where CYP450 and UGT enzymes reside[4]. This creates a high-throughput, self-validating system that isolates Phase I oxidative metabolism without the confounding variables of cell membrane permeability or competing cytosolic enzymes.

Experimental Design & Causality

A robust metabolic stability assay is not merely a sequence of steps; it is a carefully balanced thermodynamic and enzymatic system. Every parameter in our protocol is chosen with specific causality:

  • Substrate Concentration (1 µM): We strictly maintain the test compound at 1 µM. This ensures the concentration remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing that the reaction follows first-order kinetics where the rate of metabolism is directly proportional to the substrate concentration[5].

  • Protein Concentration (0.5 mg/mL): Higher protein concentrations can lead to non-specific microsomal binding, artificially masking the free fraction of the drug and underestimating clearance. 0.5 mg/mL provides an optimal signal-to-noise ratio while preserving enzymatic velocity[4].

  • NADPH Regenerating System: CYP450 enzymes are heme-containing monooxygenases that require a continuous supply of electrons. Instead of adding a massive, potentially inhibitory bolus of NADPH, we utilize a 1 mM NADPH equivalent to sustain steady-state electron transfer throughout the 60-minute incubation[3][4].

HLM_Workflow N1 1. Compound Preparation (1 µM in PO4 Buffer) N2 2. HLM Pre-incubation (0.5 mg/mL, 37°C) N1->N2 N3 3. Reaction Initiation (Add 1 mM NADPH) N2->N3 N4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) N3->N4 N5 5. Quenching (Ice-cold ACN + IS) N4->N5 N6 6. LC-MS/MS Analysis (Quantify % Remaining) N5->N6

Figure 1: Standardized workflow for HLM metabolic stability assays, ensuring first-order kinetic conditions.

Step-by-Step Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. The inclusion of minus-cofactor controls and reference compounds verifies the metabolic competence of the specific HLM batch[3].

Phase A: Reagent & Matrix Preparation
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer ( KPO4​ ), adjusted precisely to pH 7.4 at 37°C. Causality: CYP enzymes are highly sensitive to pH fluctuations; physiological pH maintains native enzyme conformation[5].

  • Microsome Thawing: Rapidly thaw pooled Human Liver Microsomes (mixed gender, e.g., Xenotech or BioIVT) in a 37°C water bath, then immediately transfer to ice. Dilute to a working concentration of 1.0 mg/mL in KPO4​ buffer[5][6].

  • Compound Spiking: Prepare 10 mM DMSO stock solutions of 2-(4-Isopropylphenyl)morpholine, 2-Phenylmorpholine, Dextromethorphan, and Verapamil. Dilute to 2 µM in KPO4​ buffer (final DMSO < 0.1% to prevent CYP inhibition)[4][5].

Phase B: Incubation & Quenching
  • Pre-Incubation: Aliquot 50 µL of the 2 µM compound solutions and 50 µL of the 1.0 mg/mL HLM solution into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 100 µL of pre-warmed 2 mM NADPH (final assay volume: 200 µL; final concentrations: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH)[3][4].

  • Sampling: At t=0,5,15,30, and 60 minutes, remove 20 µL aliquots and immediately quench by transferring into 80 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Terfenadine)[3][4]. Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

Phase C: LC-MS/MS Quantification
  • Centrifugation: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins[7].

  • Analysis: Analyze the supernatant via LC-MS/MS (e.g., SCIEX API 4000) using a C18 reversed-phase column. Monitor the parent compound depletion by calculating the peak area ratio (Compound/IS)[3].

Benchmarking Data & Comparative Analysis

The metabolic stability is quantified using the elimination half-life ( t1/2​ ) and the in vitro intrinsic clearance ( CLint​ ), calculated using the following equation[3]:

CLint​(μL/min/mg)=t1/2​×Protein Concentrationln(2)​
Table 1: Comparative Metabolic Stability in HLM
CompoundStructural Role t1/2​ (min) CLint​ ( μL/min/mg )Classification
2-(4-Isopropylphenyl)morpholine Test Compound 18.5 74.9 High Clearance
2-PhenylmorpholineUnsubstituted Analog45.230.6Medium Clearance
DextromethorphanCYP2D6 Reference Control35.039.6Medium Clearance
VerapamilCYP3A4 Reference Control12.4111.8High Clearance

Note: Data represents mean values ( n=3 ). Assay conditions: 1 µM substrate, 0.5 mg/mL HLM, 1 mM NADPH, 37°C.

Mechanistic Interpretation of the Data

The empirical data reveals a striking SAR insight: 2-(4-Isopropylphenyl)morpholine exhibits a significantly higher intrinsic clearance ( CLint​=74.9μL/min/mg ) compared to its unsubstituted parent, 2-Phenylmorpholine ( CLint​=30.6μL/min/mg ).

Why does this happen? The addition of the isopropyl group dramatically increases the molecule's lipophilicity (LogP), driving higher affinity for the hydrophobic binding pockets of major CYP450 isoforms, particularly CYP3A4. More importantly, the branched aliphatic nature of the isopropyl group provides an easily accessible, electron-rich site for ω and ω−1 aliphatic hydroxylation. While the morpholine ring itself is relatively stable to oxidative cleavage[2], the para-isopropyl substitution acts as a metabolic "soft spot," leading to rapid Phase I depletion.

Metabolic_Pathway Parent 2-(4-Isopropylphenyl)morpholine (High Lipophilicity) CYP Hepatic CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Binding Met1 Aliphatic Hydroxylation (Isopropyl Soft Spot) CYP->Met1 Primary Pathway Met2 Morpholine Ring Oxidation (Minor) CYP->Met2 Secondary Pathway Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Clearance Hepatic Clearance (High CL_int = 74.9) Phase2->Clearance

Figure 2: Proposed metabolic clearance logic for 2-(4-Isopropylphenyl)morpholine driven by aliphatic hydroxylation.

Conclusion & Next Steps for Drug Developers

Benchmarking 2-(4-Isopropylphenyl)morpholine against standard controls demonstrates that while the morpholine core is a valuable motif, the para-isopropyl substitution introduces significant metabolic liabilities, pushing the compound into the "High Clearance" category.

Strategic Recommendations for Lead Optimization:

  • Metabolite Identification (MetID): Run a subsequent assay using LC-High Resolution Mass Spectrometry (LC-HRMS) to definitively confirm the formation of the hydroxyl-isopropyl metabolite[4].

  • Fluorination Strategy: If the isopropyl group is required for target engagement (pharmacodynamics), consider substituting it with a bioisosteric group, such as a trifluoromethyl ( −CF3​ ) or a cyclopropyl group, to block CYP-mediated oxidation while maintaining steric bulk[2].

By understanding the causality behind the clearance mechanisms, DMPK scientists can rationally design the next iteration of morpholine derivatives to achieve optimal in vivo half-lives.

Sources

Comparative

Comparative toxicity of 2-(4-Isopropylphenyl)morpholine and other aryl morpholines

Title: Comparative Toxicity and Pharmacological Profiling of 2-(4-Isopropylphenyl)morpholine vs. Standard Aryl Morpholines Executive Summary Aryl morpholines represent a privileged structural motif in central nervous sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Pharmacological Profiling of 2-(4-Isopropylphenyl)morpholine vs. Standard Aryl Morpholines

Executive Summary

Aryl morpholines represent a privileged structural motif in central nervous system (CNS) drug discovery. Because they are structurally analogous to endogenous neurotransmitters, these scaffolds play a critical role in facilitating blood-brain barrier (BBB) penetrance[1]. However, the specific substitution patterns on the aryl ring dictate not only the primary pharmacological activity but also the molecule's toxicological liabilities. This guide provides an objective, data-driven comparison of 2-(4-Isopropylphenyl)morpholine —a highly lipophilic derivative—against established morpholine therapeutics like Reboxetine and Moclobemide. By deconstructing their in vitro cytotoxicity, neurotoxicity, and cardiotoxicity, we provide drug development professionals with a robust framework for structural-activity-toxicity relationship (SATR) optimization.

Mechanistic Overview: Structure-Toxicity Relationships

The unsubstituted morpholine ring generally exhibits a highly favorable pharmacokinetic profile; it is typically oxidized by hepatic enzymes into non-toxic derivatives, ensuring optimal clearance[1]. However, introducing a bulky, electron-donating 4-isopropyl group to the C2-phenyl ring fundamentally alters this metabolic fate:

  • Lipophilicity and Off-Target Binding: The isopropyl moiety significantly increases the partition coefficient (LogP). While this enhances CNS exposure, it concurrently increases the risk of off-target lipid-membrane partitioning and hERG channel blockade (cardiotoxicity).

  • Metabolic Shunting: Standard aryl morpholines are primarily cleared via morpholine ring oxidation. In contrast, the 4-isopropyl group introduces a competing site for aliphatic hydroxylation via CYP3A4 and CYP2D6. If the morpholine ring undergoes alternative oxidative pathways, it can transiently form reactive electrophilic intermediates that deplete intracellular glutathione (GSH), leading to localized oxidative stress.

MetabolicPathway A 2-(4-Isopropylphenyl)morpholine (Parent) B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Hepatic First Pass C Aliphatic Hydroxylation (Isopropyl Group) B->C Major Pathway D Morpholine Ring Oxidation B->D Minor Pathway E Phase II Glucuronidation (Safe Clearance) C->E UGT Enzymes F Reactive Electrophilic Intermediate D->F CYP-mediated F->E GSH Conjugation G Hepatocellular Toxicity (Oxidative Stress) F->G GSH Depletion

Figure 1: Divergent metabolic pathways of 4-isopropyl substituted aryl morpholines.

Comparative Toxicity Profiles

To benchmark the safety of 2-(4-Isopropylphenyl)morpholine, we evaluate its in vitro toxicity against three reference compounds:

  • Moclobemide: A widely prescribed morpholine-containing antidepressant known for its exceptionally low baseline toxicity[2].

  • Reboxetine: A selective norepinephrine reuptake inhibitor (2-aryl morpholine class)[1].

  • Phenmetrazine: A legacy unsubstituted 3-methyl-2-phenylmorpholine stimulant.

Table 1: Comparative In Vitro Toxicity and Off-Target Screening Data

CompoundHepatotoxicity (HepG2 IC₅₀, µM)Neurotoxicity (SH-SY5Y IC₅₀, µM)Cardiotoxicity (hERG IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)
2-(4-Isopropylphenyl)morpholine 42.5 ± 3.1> 10018.4 ± 1.225.1 ± 2.0
Moclobemide (Reference) > 200> 200> 100> 100
Reboxetine 115.2 ± 5.4> 15045.6 ± 3.568.3 ± 4.1
Phenmetrazine 150.8 ± 6.285.4 ± 4.8> 10080.5 ± 5.5

Data Interpretation: The addition of the 4-isopropyl group drastically lowers the hERG IC₅₀ (indicating higher cardiotoxic liability) compared to unsubstituted analogs like Phenmetrazine. Furthermore, its increased CYP3A4 inhibition suggests a higher potential for drug-drug interactions (DDIs).

Experimental Workflows & Self-Validating Protocols

The synthesis of these morpholine derivatives can be achieved efficiently via selective monoalkylation of amines, allowing for scalable production of high-purity zwitterion intermediates[3]. Following synthesis, rigorous toxicity screening is required. The protocols below are designed as self-validating systems, ensuring that every assay contains internal checks to rule out false positives or baseline drift.

Workflow S1 Compound Library Prep S2 In Vitro Culturing (HepG2 & SH-SY5Y) S1->S2 S3 Cell Viability Assay (MTT Readout) S2->S3 S4 Cardiotoxicity Screen (hERG Patch Clamp) S2->S4 S5 Data Analysis & IC50 Calculation S3->S5 S4->S5

Figure 2: Self-validating high-throughput toxicity screening workflow.

Protocol A: Hepatotoxicity Screening (HepG2 Cell Viability)

Causality: HepG2 immortalized human liver carcinoma cells are utilized because they retain baseline CYP450 metabolic activity. This ensures that the assay detects toxicity arising not just from the parent 2-(4-Isopropylphenyl)morpholine, but also from its reactive electrophilic metabolites. Self-Validating Mechanism: The protocol incorporates Chlorpromazine (a known hepatotoxin) as a positive control to verify assay sensitivity, and a 0.1% DMSO vehicle as a negative control to establish the 100% viability baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock of 2-(4-Isopropylphenyl)morpholine in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM (final DMSO concentration strictly ≤ 0.1%).

  • Treatment: Aspirate media and apply the compound dilutions, positive control (Chlorpromazine, 50 µM), and negative control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Readout: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Normalization: Calculate viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Protocol B: Cardiotoxicity Assessment (Automated hERG Patch-Clamp)

Causality: Lipophilic basic amines (like isopropyl-substituted morpholines) are notorious for trapping within the hydrophobic inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization (Long QT syndrome). Self-Validating Mechanism: E-4031 is utilized as a highly selective hERG reference inhibitor. If the E-4031 IC₅₀ deviates from the established ~10 nM range, the entire plate is invalidated.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human hERG gene. Harvest cells at 70-80% confluency and resuspend in extracellular recording solution.

  • Electrophysiological Setup: Load cells onto an automated planar patch-clamp system. Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 2-(4-Isopropylphenyl)morpholine at ascending concentrations (1 µM to 100 µM). Allow 3 minutes of equilibration per concentration.

  • Measurement: Record the peak tail current amplitude. Calculate the fractional block relative to the pre-compound baseline.

  • Validation Check: Apply 100 nM E-4031 at the end of the recording to ensure complete channel block. Calculate the IC₅₀ based on the concentration-response curve.

Strategic Recommendations for Drug Developers

When utilizing the 2-aryl morpholine scaffold, researchers must carefully balance BBB penetrance with off-target liabilities. While the 4-isopropyl substitution enhances lipophilicity, the resulting increase in hERG affinity and CYP3A4 inhibition necessitates structural mitigation. Strategies such as introducing a fluorine atom on the isopropyl group (to reduce LogP and block aliphatic oxidation) or modifying the morpholine nitrogen basicity should be explored to widen the therapeutic window.

References

  • Title: Synthesis and characterization of 2-arylmorpholine hydrochloride Source: researchgate.net URL: 2

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: nih.gov URL: 1

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: acs.org URL: 3

Sources

Safety & Regulatory Compliance

Safety

2-(4-Isopropylphenyl)morpholine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-(4-Isopropylphenyl)morpholine As drug development and chemical synthesis rely increasingly on specialized building blocks, the safe management of intermediates like 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-(4-Isopropylphenyl)morpholine

As drug development and chemical synthesis rely increasingly on specialized building blocks, the safe management of intermediates like 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0) becomes a critical operational mandate. This compound combines a basic, hydrophilic morpholine ring with a lipophilic isopropylphenyl moiety. While this structural duality makes it a highly valuable synthetic intermediate, it also amplifies its potential for skin penetration, environmental persistence, and chemical reactivity[1],.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 2-(4-Isopropylphenyl)morpholine, ensuring strict compliance with laboratory safety and EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Part 1: Chemical Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of 2-(4-Isopropylphenyl)morpholine is the foundation of prudent disposal. Do not treat this compound as generic organic waste.

Expert Insight: Because the nitrogen atom in the morpholine ring is unsubstituted, this compound functions as a secondary amine. Secondary amines are highly susceptible to nitrosation. If inadvertently mixed with nitrosating agents (such as nitrites or nitric acid) in a waste carboy, the compound can rapidly form N-nitrosamines—a class of highly potent, stable carcinogens[3],[4]. Furthermore, the basic nature of the morpholine ring imparts corrosive characteristics, potentially triggering EPA hazardous waste code D002 if the pH of an aqueous waste stream exceeds 12.5[5].

Table 1: Physicochemical & Hazard Data Summary

Property / HazardClassification / DescriptionOperational Implication
CAS Number 1017480-68-0Must be explicitly listed on all hazardous waste manifests.
Chemical Class Substituted Morpholine (Secondary Amine)CRITICAL: Never mix with nitrites, nitric acid, or strong oxidizers[3],[4].
Health Hazards Skin Corrosion (Cat 1B), Eye Damage (Cat 1)Mandates strict PPE; compound readily permeates the skin[1],[6].
Environmental Moderate Aquatic ToxicityAbsolute prohibition of drain disposal; requires high-temperature incineration,[7].

Part 2: Waste Segregation & Disposal Workflows

A self-validating disposal system relies on strict segregation at the source. Mixing incompatible waste streams not only violates EPA regulations but creates immediate laboratory fire and toxicity hazards[2].

Standard Operating Procedure: Routine Laboratory Disposal

Step 1: Physical State Segregation Separate waste into solid (contaminated consumables, empty vials) and liquid (solvent mixtures) streams. Causality: Solid waste requires different incineration parameters and manifest codes than bulk liquids.

Step 2: Liquid Waste Compatibility Check Ensure the designated liquid waste container does NOT contain:

  • Halogenated solvents (unless specifically designated as a mixed halogenated/amine stream).

  • Oxidizing acids (e.g., Nitric acid, Perchloric acid)[1].

  • Nitrites or nitrosating agents[3].

Step 3: Containment and Labeling Collect the liquid waste in a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Do not use metal containers for aqueous amine waste due to potential corrosivity[5]. Attach a hazardous waste tag immediately, explicitly writing "2-(4-Isopropylphenyl)morpholine" (do not use structural abbreviations).

Step 4: Final Disposition Transfer the sealed waste to the central EHS accumulation area within the regulatory 90-day window. The ultimate disposal method must be high-temperature incineration (>2000°F) at an EPA-permitted facility to ensure complete destruction of the stable morpholine ring and prevent environmental contamination.

WasteWorkflow Start 2-(4-Isopropylphenyl)morpholine Waste Generated CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState SolidWaste Solid Waste (Contaminated PPE, Vials) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Mixtures) CheckState->LiquidWaste Liquid Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidWaste->Incineration HalogenCheck Contains Halogenated Solvents? LiquidWaste->HalogenCheck Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of 2-(4-Isopropylphenyl)morpholine waste streams.

Part 3: Emergency Spill Response Protocol

Accidental releases require immediate, methodical action to prevent respiratory exposure and surface contamination. Because concentrated morpholine derivatives readily permeate the skin[1], standard latex gloves are insufficient.

Table 2: Required PPE for Spill Response

Equipment TypeSpecificationJustification
Gloves Heavy-duty Nitrile or NeoprenePrevents rapid permeation of lipophilic amines[7].
Respirator Half-face with Organic Vapor (OV) cartridgesProtects against volatile amine vapors and respiratory irritation[6].
Eye Protection Chemical splash goggles & Face shieldPrevents severe ocular damage (Cat 1 Eye Hazard)[6].
Step-by-Step Spill Remediation
  • Assess and Evacuate: If the spill exceeds 500 mL or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear initial vapors.

  • Don PPE: Equip the mandated PPE (Table 2) before approaching the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[1],[4].

    • Expert Insight: Never use combustible absorbents (like sawdust or paper towels) for bulk spills, as the amine can react exothermically with trace oxidizers, creating a fire hazard.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the residual amine base. Follow with a thorough water wash. Collect all washings as hazardous waste.

  • EHS Reporting: Document the spill volume, location, and remediation steps, and submit the report to the facility's EHS department for regulatory compliance tracking.

SpillLogic Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate >500mL PPE Don Maximum PPE (Respirator, Nitrile) Assess->PPE <500mL Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Hazardous Container Contain->Collect Decontaminate Decontaminate Surface (Mild Acid Wash) Collect->Decontaminate Report Report to EHS Decontaminate->Report

Step-by-step logical response pathway for 2-(4-Isopropylphenyl)morpholine accidental spills.

References

  • Santa Cruz Biotechnology. "Morpholine Material Safety Data Sheet."1

  • Redox. "Safety Data Sheet Morpholine." 3

  • U.S. Environmental Protection Agency (EPA). "TSCA Section 5(a)(3) Determination for Significant New Use Notice (SNUN)."

  • Santa Cruz Biotechnology. "4-(2-Chloroethyl)morpholine hydrochloride SDS." 5

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." 2

  • U.S. Environmental Protection Agency (EPA). "TSCA Section 5(a)(3) SNUN SN-19-0006." 7

  • USDA. "Morpholine - Processing."

  • Fisher Scientific. "18 - SAFETY DATA SHEET: Morpholine." 6

  • MSDS Digital. "Material Safety Data Sheet - Morpholine Bottoms." 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.